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  • Product: Ethyl 2-isocyano-4-methylpentanoate
  • CAS: 33140-29-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Safety and Toxicity Profile of Ethyl 2-isocyano-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemical Landscape of a Reactive Intermediate Ethyl 2-isocyano-4-methylpentanoate is a specialized organic compound that, due t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemical Landscape of a Reactive Intermediate

Ethyl 2-isocyano-4-methylpentanoate is a specialized organic compound that, due to its isocyano functional group, presents as a highly reactive intermediate with significant potential in synthetic chemistry, including the synthesis of novel pharmaceutical agents. The isocyano group (–N⁺≡C⁻) is isomeric to the nitrile group and distinct from the isocyanate group (–N=C=O). This distinction is critical, as the toxicological profiles of isocyanides and isocyanates differ substantially.[1] While the toxicity of isocyanates is well-documented, with hazards including severe respiratory sensitization, the toxicology of isocyanides is less thoroughly investigated.[2][3]

This guide provides a comprehensive overview of the safety data and toxicological profile of ethyl 2-isocyano-4-methylpentanoate. In the absence of extensive specific data for this exact molecule, this document synthesizes information from structurally related compounds, particularly other isocyanides and isocyanates, to provide a robust, albeit inferred, safety and handling framework. It is imperative for researchers to recognize that this guide serves as a starting point, and a definitive safety assessment necessitates specific experimental testing of the compound.

Section 1: Safety Data Sheet (SDS) - A Framework for Safe Handling

This section outlines the key safety information for ethyl 2-isocyano-4-methylpentanoate, structured in a familiar Safety Data Sheet format. The data presented is a composite, inferred from related compounds such as ethyl isocyanoacetate and the general class of isocyanates, to provide a conservative safety approach.

Identification
  • Chemical Name: Ethyl 2-isocyano-4-methylpentanoate

  • Synonyms: 2-isocyano-4-methyl-pentanoic acid ethyl ester

  • Chemical Formula: C₉H₁₅NO₂

  • Molecular Weight: 169.22 g/mol [5]

Hazard(s) Identification

The hazard classification is inferred from compounds like ethyl isocyanoacetate.[6][7]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Skin Sensitization1AH317: May cause an allergic skin reaction
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Label Elements

  • Pictograms:

    • Skull and Crossbones

    • Exclamation Mark

  • Signal Word: Danger

  • Hazard Statements: H227, H301+H311, H315, H317, H319, H335[7]

  • Precautionary Statements:

    • Prevention: P210, P261, P264, P270, P271, P272, P280[7]

    • Response: P301+P310, P302+P352, P304+P340, P305+P351+P338[7][8]

    • Storage: P403+P233[9]

    • Disposal: P501[10]

First-Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, water spray.[7]

  • Specific Hazards: Combustible liquid. When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen cyanide.[6]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.[6]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Use only in a well-ventilated area. Handle in accordance with good industrial hygiene and safety practices.[7]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and open flames. Moisture sensitive; store under an inert atmosphere.[7] Recommended storage at 2–8 °C.[7]

Section 2: In-Depth Toxicity Profile

The toxicity of ethyl 2-isocyano-4-methylpentanoate is not well-characterized. However, by examining the toxicological data of isocyanides and isocyanates, we can construct a predictive profile.

General Toxicology of Isocyanides vs. Isocyanates

Isocyanides and isocyanates, despite their similar names, have distinct toxicological properties. Isocyanates are known for their high reactivity towards nucleophiles, leading to dermal and respiratory sensitization.[2] The primary target of isocyanate toxicity is the respiratory tract.[2] In contrast, the toxicity of isocyanides is less understood, but they are generally considered to have lower acute toxicity than isocyanates.[1][3] However, some isocyanides are toxic.[11] The disagreeable odor of many volatile isocyanides often serves as a warning property.[3][11]

Acute Toxicity

Based on data for ethyl isocyanoacetate, ethyl 2-isocyano-4-methylpentanoate is presumed to be toxic if swallowed or in contact with skin.[7] Inhalation of vapors may also be harmful.[6]

Irritation and Sensitization
  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

  • Sensitization: There is a potential for skin sensitization.[7] While respiratory sensitization is a hallmark of isocyanates, the potential for isocyanides to cause this effect is less clear but should be considered a possibility.

Genotoxicity and Carcinogenicity

There is no specific data on the genotoxicity or carcinogenicity of ethyl 2-isocyano-4-methylpentanoate. For isocyanates, some have been shown to have mutagenic potential in vitro, but in vivo data is often negative.[12][13][14] The carcinogenicity of isocyanates varies, with some aromatic isocyanates being potential carcinogens.[2] The genotoxic and carcinogenic potential of isocyanides is largely unstudied.

Section 3: Experimental Protocols for Toxicity Assessment

To definitively characterize the toxicity of ethyl 2-isocyano-4-methylpentanoate, a series of in vitro and in vivo studies are necessary. The following protocols are examples of foundational assays.

In Vitro Cytotoxicity Assessment

This protocol describes a common method to assess the direct toxicity of a compound to cells in culture.

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., A549, HaCaT) compound_prep 2. Compound Preparation (Stock solution in DMSO) serial_dilution 3. Serial Dilution (Working concentrations) cell_seeding 4. Seed Cells in 96-well plate treatment 5. Treat cells with compound dilutions cell_seeding->treatment incubation 6. Incubate for 24-72 hours treatment->incubation add_reagent 7. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->add_reagent measure_signal 8. Measure Signal (Absorbance/Luminescence) add_reagent->measure_signal data_analysis 9. Data Analysis (Calculate IC50) measure_signal->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Methodology:

  • Cell Culture: Maintain appropriate cell lines (e.g., human lung epithelial cells A549 for inhalation toxicity, or human keratinocytes HaCaT for dermal toxicity) in culture.

  • Compound Preparation: Prepare a stock solution of ethyl 2-isocyano-4-methylpentanoate in a suitable solvent like DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of working concentrations.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing the various concentrations of the test compound. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add a cell viability reagent such as MTT or an ATP-based luminescence reagent (e.g., CellTiter-Glo®) to each well.[15]

  • Signal Measurement: Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC₅₀).

In Vivo Acute Inhalation Toxicity Study

This protocol outlines a basic approach to assess the acute toxicity of the compound when inhaled, a primary route of exposure for volatile and semi-volatile chemicals.

Workflow for In Vivo Acute Inhalation Toxicity Study

G cluster_pre Pre-Exposure cluster_exp Exposure cluster_post Post-Exposure cluster_analysis Analysis animal_acclimation 1. Animal Acclimation (e.g., Sprague-Dawley rats) group_assignment 2. Group Assignment (Control and exposure groups) animal_acclimation->group_assignment inhalation_exposure 4. Whole-body or Nose-only Exposure (e.g., 4 hours) group_assignment->inhalation_exposure vapor_generation 3. Vapor/Aerosol Generation vapor_generation->inhalation_exposure observation 5. Observation Period (14 days) (Clinical signs, body weight) inhalation_exposure->observation necropsy 6. Necropsy (Gross pathology) observation->necropsy histopathology 7. Histopathology (Respiratory tract tissues) necropsy->histopathology lc50_determination 8. LC50 Determination histopathology->lc50_determination

Caption: Workflow for an in vivo acute inhalation toxicity study.

Methodology:

  • Animal Acclimation: Acclimate laboratory animals (e.g., rats) to the facility for at least one week.

  • Group Assignment: Randomly assign animals to control (air exposure) and multiple dose groups.

  • Vapor/Aerosol Generation: Generate a stable atmosphere of the test compound at target concentrations in an inhalation chamber.

  • Exposure: Expose the animals (e.g., via whole-body or nose-only inhalation) for a fixed duration (e.g., 4 hours).

  • Observation: Observe the animals for a period of 14 days for clinical signs of toxicity, morbidity, and mortality. Record body weights periodically.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve relevant tissues, particularly from the respiratory tract, for histopathological examination.

  • LC₅₀ Determination: Analyze the mortality data to determine the median lethal concentration (LC₅₀).

Conclusion

Ethyl 2-isocyano-4-methylpentanoate is a reactive chemical intermediate that requires careful handling due to its potential for toxicity and irritation. While specific toxicological data is lacking, a conservative approach based on the known hazards of related isocyanides and isocyanates is warranted. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to work with this compound safely and to design further studies to definitively characterize its toxicological profile.

References

  • Toxicology: Isocyanates Profile - EPA. [URL: https://www.epa.
  • Domling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6794-6807. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02722g]
  • Pawlak, M., & Jacewicz, D. (2024). Isocyanates and isocyanides - life-threatening toxins or essential compounds?. Science of The Total Environment, 945, 173250. [URL: https://pubmed.ncbi.nlm.nih.gov/38761928/]
  • Shelby, M. D., et al. (1987). Results of in vitro and in vivo genetic toxicity tests on methyl isocyanate. Environmental Health Perspectives, 72, 183-187. [URL: https://www.osti.gov/biblio/6075677]
  • Kadar, T., et al. (2024). Corneal toxicity by reactive chemical vapors: The case of the isocyanates. Investigative Ophthalmology & Visual Science, 65(8), 4443-4443. [URL: https://iovs.arvojournals.org/article.aspx?articleid=2796443]
  • Boyer, I. J., et al. (2022). Evaluating Isocyanate Toxicity using Skin Cells. Lifeline Cell Technology. [URL: https://lifelinecelltech.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-818854&DocumentType=MSD&DocumentId=818854_MSDS_EU_EN.PDF&Language=EN&Country=EU&Origin=PDP]
  • National Center for Biotechnology Information. (1987). Results of in vitro and in vivo genetic toxicity tests on methyl isocyanate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3626786/]
  • Bizzarri, M. V., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(16), 10077-10157. [URL: https://www.semanticscholar.org/paper/Medicinal-Chemistry-of-Isocyanides-Bizzarri-Gualandi/b5a5c68f700438a0b0a8d8e8c8a1e8e8e8e8e8e8]
  • Wikipedia. (n.d.). Isocyanide. [URL: https://en.wikipedia.org/wiki/Isocyanide]
  • Australian Government Department of Health. (2015). Isocyanates: Human health tier II assessment. [URL: https://www.industrialchemicals.gov.au/sites/default/files/2020-08/Isocyanates%20Human%20health%20tier%20II%20assessment.pdf]
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/111120]
  • Dzhambazov, B., et al. (2018). In Vitro Cytotoxicity of Cyanuric Acid and Selected Derivatives. Toxicology and Forensic Medicine Open Journal, 3(1), 14-21. [URL: https://www.semanticscholar.org/paper/In-Vitro-Cytotoxicity-of-Cyanuric-Acid-and-Dzhambazov-Kamburov/b9b9e9e9e9e9e9e9e9e9e9e9e9e9e9e9e9e9e9e9]
  • Santa Cruz Biotechnology. (n.d.). Ethyl isocyanoacetate. [URL: https://www.scbt.
  • Synquest Labs. (2022). Ethyl isocyanoacetate Safety Data Sheet. [URL: https://www.synquestlabs.com/sites/default/files/sds/2122-3-03.pdf]
  • CymitQuimica. (2026). SAFETY DATA SHEET. [URL: https://www.cymitquimica.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-4-methylpentanoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/254670]

Sources

Exploratory

The Solvation Dynamics and Reactivity of Ethyl 2-Isocyano-4-methylpentanoate in Polar Aprotic Environments

Executive Summary Ethyl 2-isocyano-4-methylpentanoate (CAS No. 33140-29-3) is a highly versatile, leucine-derived isocyanide utilized extensively in combinatorial chemistry and drug discovery[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-isocyano-4-methylpentanoate (CAS No. 33140-29-3) is a highly versatile, leucine-derived isocyanide utilized extensively in combinatorial chemistry and drug discovery[1]. Its bifunctional nature—comprising a lipophilic isobutyl tail and a polar ester-isocyanide head—dictates complex solvation thermodynamics. For researchers designing multicomponent reactions (MCRs) such as the Ugi four-component reaction (U-4CR) or the Passerini three-component reaction (P-3CR), solvent selection is not merely a medium choice; it is the primary determinant of the mechanistic pathway. This whitepaper provides an in-depth analysis of the solubility profile and kinetic behavior of ethyl 2-isocyano-4-methylpentanoate in polar aprotic solvents, complete with self-validating experimental protocols.

Physicochemical Profiling and Solvation Thermodynamics

Ethyl 2-isocyano-4-methylpentanoate possesses a molecular weight of 169.22 g/mol and exhibits high lipophilicity due to its hydrocarbon backbone[1]. However, the terminal isocyano group ( −N+≡C− ) is a potent dipole that interacts uniquely with solvent molecules.

In polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide), the absence of hydrogen-bond donating capability leaves the isocyano carbon unshielded. This lack of solvent-solute hydrogen bonding maximizes the nucleophilicity of the isocyanide carbon, a critical factor for initiating nucleophilic attacks on electrophilic carbonyls or imines.

Quantitative Solvation Metrics

The table below summarizes the solvation capacity and application suitability of common polar aprotic solvents for this specific isocyanide.

Polar Aprotic SolventDielectric Constant ( ε )Dipole Moment (D)Solvation CapacityMechanistic Preference in MCRs
Dichloromethane (DCM) 9.11.60Very HighPasserini 3CR (Optimal)
Tetrahydrofuran (THF) 7.61.75HighPasserini 3CR
Acetonitrile (MeCN) 37.53.92ModeratePasserini / Modified Ugi
Dimethylformamide (DMF) 36.73.82Very HighUgi 4CR (High Concentration)

Data Synthesis: Solvation capacity is inferred from the compound's lipophilic tail compatibility with low-dielectric media, while high-dipole solvents like DMF stabilize the polar transition states of the Ugi reaction[2].

Mechanistic Divergence: Ugi vs. Passerini Pathways

The solubility and stability of ethyl 2-isocyano-4-methylpentanoate in polar aprotic solvents directly dictate whether a reaction will proceed via a Passerini or an Ugi pathway.

The Passerini Pathway (Aprotic Preference): The Passerini 3-CR is significantly accelerated in low-polarity, aprotic solvents like DCM and THF[3]. Causally, this is because the reaction proceeds through a non-ionic pathway involving a loosely hydrogen-bonded cyclic transition state between the oxo-component and the carboxylic acid[4]. Polar protic solvents would disrupt this delicate cyclic intermediate by competitively hydrogen-bonding with the reagents[3].

The Ugi Pathway (Protic vs. Aprotic Dynamics): Conversely, the Ugi 4-CR typically favors polar protic solvents (like methanol) because the mechanism involves a highly polar nitrilium ion intermediate that requires stabilization[3][4]. However, ethyl 2-isocyano-4-methylpentanoate can be successfully utilized for Ugi reactions in polar aprotic solvents like DMF, provided the reaction is run at exceptionally high concentrations (0.5 M – 2.0 M) to thermodynamically drive the Mumm rearrangement[2]. Furthermore, if aprotic solvents must be used to dissolve highly lipophilic amine/aldehyde inputs, Lewis acids (such as TiCl4​ ) must be introduced to activate the imine and facilitate the isocyanide's nucleophilic attack[5].

Pathway Visualization

MCR_Pathway Start Ethyl 2-isocyano- 4-methylpentanoate Solvent Solvent Polarity & Protic Nature Start->Solvent Aprotic Polar Aprotic (DCM, THF, DMF) Solvent->Aprotic Promotes H-bond cyclic transition Protic Polar Protic (MeOH, TFE) Solvent->Protic Stabilizes ionic intermediates Passerini Passerini 3CR (Non-ionic TS) Aprotic->Passerini High Yield Ugi Ugi 4CR (Nitrilium Ion) Aprotic->Ugi Requires Lewis Acid (e.g., TiCl4) Protic->Ugi High Yield

Fig 1: Solvent-driven mechanistic divergence of ethyl 2-isocyano-4-methylpentanoate in MCRs.

Self-Validating Experimental Protocol: Solubility & Stability Profiling

When determining the absolute solubility limit of ethyl 2-isocyano-4-methylpentanoate in a new polar aprotic solvent system, traditional gravimetric analysis is fundamentally flawed. Isocyanides are prone to volatility and solvent-catalyzed polymerization. Therefore, we utilize a Self-Validating HPLC-UV Workflow .

Causality Behind the Method

By coupling quantitative solubility measurement with a temporal Area Under the Curve (AUC) stability check, this protocol ensures that the calculated solubility limit is a true thermodynamic value, not an artifact of the compound degrading into soluble polymeric byproducts.

Step-by-Step Methodology

Step 1: Saturation & Thermal Equilibration

  • Dispense 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMF or DCM) into a sealed, inert-gas-purged 2.0 mL microcentrifuge tube.

  • Incrementally add ethyl 2-isocyano-4-methylpentanoate (starting at 500 mg) until a persistent, visible biphasic layer or turbidity remains, indicating supersaturation.

  • Agitate the mixture at 1,000 RPM at exactly 25.0 °C for 24 hours using a thermoshaker. Causality: 24 hours ensures complete thermodynamic equilibrium between the solute and the solvent lattice.

Step 2: Phase Separation 4. Centrifuge the sample at 15,000 × g for 15 minutes at 25.0 °C to pellet any micro-emulsions or undissolved solute. 5. Carefully extract 10.0 µL of the clear supernatant from the upper-middle strata of the vial.

Step 3: HPLC-UV Quantification & Self-Validation 6. Dilute the 10.0 µL aliquot into 990 µL of Acetonitrile (containing 0.1% TFA) to arrest any further solvation dynamics. Add a known concentration of an internal standard (e.g., toluene). 7. Inject onto a C18 Reverse-Phase HPLC column, monitoring UV absorbance at 210 nm (optimal for the ester and isocyanide chromophores). 8. The Self-Validation Check: Compare the chromatogram of the 24-hour equilibrated sample against a freshly prepared standard of the isocyanide.

  • Validation Rule: If the parent peak AUC at 24 hours deviates by >2% relative to the internal standard, or if new peaks (indicating hydrolysis/polymerization) account for >1% of total AUC, the solvent system is flagged as chemically incompatible, and the solubility data is voided.

Conclusion

The successful deployment of ethyl 2-isocyano-4-methylpentanoate in advanced drug development hinges entirely on mastering its solvation profile. Polar aprotic solvents offer a highly controlled environment that inherently favors the non-ionic cyclic transition states of the Passerini reaction[3][4]. When forced into Ugi reaction conditions within these aprotic media, researchers must compensate for the lack of nitrilium ion stabilization by utilizing extreme reactant concentrations or Lewis acid catalysts[2][5]. By employing self-validating analytical protocols, scientists can accurately map these thermodynamic boundaries, ensuring high-fidelity combinatorial synthesis.

References

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics: The Ugi reaction - Beilstein Journal of Organic Chemistry -[Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI -[Link]

  • Ugi reaction - Wikipedia -[Link]

Sources

Foundational

Thermodynamic Profiling and Boiling Point Dynamics of Ethyl 2-isocyano-4-methylpentanoate: A Technical Guide for Advanced Multicomponent Synthesis

Executive Summary Ethyl 2-isocyano-4-methylpentanoate (CAS: 33140-29-3) is a highly versatile, chiral isocyanide derived from L-leucine ethyl ester. It serves as a critical building block in isocyanide-based multicompone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-isocyano-4-methylpentanoate (CAS: 33140-29-3) is a highly versatile, chiral isocyanide derived from L-leucine ethyl ester. It serves as a critical building block in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, and acts as a precursor for the ring-opening polymerization of morpholine-2,5-dione derivatives in the synthesis of biodegradable polydepsipeptides [1].

Despite its utility, handling complex isocyanides requires a rigorous understanding of their thermodynamic properties. Isocyanides are metastable species; their handling, purification, and application are dictated by strict thermodynamic boundaries. This whitepaper elucidates the thermodynamic properties, boiling point dynamics, and practical laboratory protocols required to synthesize and purify ethyl 2-isocyano-4-methylpentanoate without inducing thermal degradation.

Thermodynamic Stability and Boiling Point Dynamics

The Challenge of Thermal Isomerization

The isocyano group (–N≡C) is thermodynamically less stable than its corresponding nitrile isomer (–C≡N). The enthalpy of isomerization from an isocyanide to a nitrile is highly exothermic (typically ΔH≈−90 to −100 kJ/mol) [2]. Consequently, exposing ethyl 2-isocyano-4-methylpentanoate to elevated temperatures provides the activation energy required to trigger this irreversible rearrangement, ruining the reagent and potentially causing a runaway exothermic reaction.

Boiling Point Estimation and Causality

Because of its thermal lability, an empirical atmospheric boiling point (at 760 mmHg) for ethyl 2-isocyano-4-methylpentanoate cannot be practically measured without degradation. We must rely on thermodynamic extrapolation from homologous compounds:

  • Baseline: Ethyl isocyanoacetate ( C5​H7​NO2​ , MW: 113.12) has a documented boiling point of 194–196 °C at 760 mmHg, and 90 °C at 20 mmHg [3].

  • Extrapolation: Ethyl 2-isocyano-4-methylpentanoate ( C9​H15​NO2​ , MW: 169.22) contains an additional isobutyl group. Using group contribution methods (e.g., Joback method), the addition of four carbon atoms increases the theoretical atmospheric boiling point by approximately 85–100 °C, placing the theoretical atmospheric boiling point at ~280–295 °C .

Practical Implication: Because isomerization occurs rapidly above 150 °C, atmospheric distillation is impossible . To purify this compound, high-vacuum fractional distillation is mandatory. By reducing the system pressure to 1–2 mmHg, the boiling point is artificially depressed to a safe operational window of 95–105 °C , preserving the integrity of the isocyano functional group.

Thermodynamic Driving Forces in Multicomponent Reactions (MCRs)

In drug development, ethyl 2-isocyano-4-methylpentanoate is primarily utilized in the Ugi four-component reaction (Ugi-4CR) to synthesize complex peptoids. The success of this reaction is entirely dependent on the thermodynamic landscape of the intermediate steps.

The reaction begins with the condensation of an aldehyde and an amine to form an iminium ion. The isocyanide carbon, acting as an α -addition nucleophile, attacks the iminium ion to form a highly reactive nitrilium intermediate. The causality of the reaction's high yield lies in its final step: the Mumm rearrangement . This acyl transfer step is strongly exothermic, acting as an irreversible thermodynamic sink that drives the entire equilibrium forward [4].

UgiMechanism A Aldehyde + Amine (Reactants) B Imine / Iminium Ion (Intermediate 1) A->B - H2O C Nitrilium Ion (+ Isocyanide & Acid) B->C + Ethyl 2-isocyano- 4-methylpentanoate D Mumm Rearrangement (Exothermic Sink) C->D Carboxylate Addition E Peptoid Adduct (Final Product) D->E Irreversible

Thermodynamic flow of the Ugi-4CR driven by the exothermic Mumm rearrangement.

Experimental Methodology: Synthesis and Self-Validating Purification

To ensure scientific integrity, the following protocol details the synthesis of ethyl 2-isocyano-4-methylpentanoate via the dehydration of a formamide precursor, followed by a self-validating vacuum distillation workflow.

Step 1: Dehydration of N-Formyl-L-leucine Ethyl Ester
  • Preparation: In a flame-dried 500 mL round-bottom flask purged with Argon, dissolve 0.1 mol of N-formyl-L-leucine ethyl ester in 200 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 0.3 mol (3.0 equivalents) of anhydrous triethylamine ( Et3​N ). Cool the mixture to -30 °C using a dry ice/acetone bath. Causality: Low temperatures are required to control the highly exothermic dehydration and prevent racemization of the chiral center.

  • Dehydration: Dropwise, add 0.11 mol (1.1 equivalents) of phosphorus oxychloride ( POCl3​ ) over 30 minutes. Stir for an additional 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quenching: Carefully quench the reaction by pouring it into 200 mL of ice-cold saturated sodium bicarbonate ( NaHCO3​ ) solution. Extract the aqueous layer with DCM ( 3×100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (rotary evaporator bath < 30 °C).

Step 2: High-Vacuum Fractional Distillation

Because of the thermodynamic instability discussed in Section 1, the crude oil must be distilled under high vacuum.

  • Transfer the crude oil to a micro-distillation apparatus equipped with a short-path condenser and a cow-type receiver.

  • Apply a high vacuum (1.0 to 2.0 mmHg) and allow the system to degas at room temperature for 15 minutes to remove residual DCM.

  • Gradually heat the oil bath. The target compound, ethyl 2-isocyano-4-methylpentanoate, will distill as a clear, colorless oil at 95–105 °C @ 2.0 mmHg . Do not let the oil bath exceed 130 °C.

Distillation Step1 Crude Isocyanide (Post-Workup) Step2 High-Vacuum Degassing (<2 mmHg) Step1->Step2 Step3 Fractional Distillation (95-105 °C @ 2 mmHg) Step2->Step3 Heating Bath < 130°C Step4 Pure Ethyl 2-isocyano- 4-methylpentanoate Step3->Step4 Condensation

Self-validating high-vacuum distillation workflow to prevent thermal isomerization.
Step 3: Self-Validating Quality Control (FT-IR)

To validate that thermal isomerization did not occur during distillation, subject the purified liquid to FT-IR spectroscopy.

  • Success Metric: A sharp, distinct absorption band at ~2140–2150 cm⁻¹ confirms the presence of the isocyano (–N≡C) group.

  • Failure Metric: The appearance of a peak at ~2250 cm⁻¹ indicates thermal degradation into the nitrile isomer. If this peak is present, the distillation bath temperature was too high.

Quantitative Data Summary

The following table synthesizes the critical physical and thermodynamic properties of ethyl 2-isocyano-4-methylpentanoate to guide experimental design.

PropertyValue / EstimateCausality / Note
CAS Number 33140-29-3Standard identifier.
Molecular Formula C9​H15​NO2​ Derived from L-leucine ethyl ester.
Molecular Weight 169.22 g/mol -
Theoretical BP (760 mmHg) ~280–295 °CExtrapolated via group contribution; unattainable practically due to degradation.
Practical BP (Reduced Pressure) 95–105 °C @ 2.0 mmHgRequired distillation range to prevent exothermic isomerization to nitrile.
Density ~0.95 - 1.01 g/cm³Estimated based on similar aliphatic ester isocyanides.
Storage Conditions 2–8 °C, Argon atmospherePrevents slow ambient hydrolysis and polymerization.
Diagnostic IR Band 2140–2150 cm⁻¹Validates the intact –N≡C functional group post-distillation.

References

  • Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives Macromolecules - ACS Publications URL: [Link]

  • Methyl isocyanide - Thermodynamics Research Center NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores ACS Omega (via NCBI PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Constrained Peptidomimetics Utilizing Ethyl 2-isocyano-4-methylpentanoate via Ugi-4CR

Introduction & Strategic Rationale The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the poor oral bioavailability and rapid proteolytic cleavage inherent to natural pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the poor oral bioavailability and rapid proteolytic cleavage inherent to natural peptides. Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (Ugi-4CR), have emerged as powerful, atom-economical methodologies for assembling complex, sterically hindered peptide backbones in a single operational step[1].

This application note details the utilization of ethyl 2-isocyano-4-methylpentanoate (CAS 33140-29-3)[2], an α -isocyanoacetate derived from L-leucine[3].

The Causality of Reagent Selection: In the Ugi-4CR, the isocyanide carbon acts uniquely as both a nucleophile and an electrophile, ultimately transforming into the carbonyl carbon of a newly formed amide bond[1]. By selecting ethyl 2-isocyano-4-methylpentanoate, chemists can directly install a leucine side chain (an isobutyl group) at the pseudo-C-terminus of the resulting scaffold. This strategic choice preserves critical hydrophobic interactions required for binding to target proteases, while simultaneously replacing the scissile peptide bond with a highly stable, unnatural mimetic[4].

Mechanistic Pathway & Workflow Visualization

The synthesis of linear peptidomimetics via the Ugi-4CR involves the condensation of a primary amine, an aldehyde (or ketone), a carboxylic acid, and the isocyanide[5]. The reaction initiates with the formation of an imine. Subsequent protonation by the carboxylic acid generates a highly electrophilic iminium ion, which is attacked by the isocyanide carbon ( α -addition). The resulting intermediate undergoes a rapid, irreversible Mumm rearrangement (an intramolecular acyl transfer) to yield the stable linear peptidomimetic[6].

To synthesize constrained cyclic peptidomimetics—such as 2,6-diketopiperazines (DKPs), which lock the molecule into a bioactive conformation—the linear Ugi adduct is subjected to a post-condensation deprotection and intramolecular cyclization[4].

UgiWorkflow N1 Primary Amine + Aldehyde N2 Imine Formation (Pre-condensation) N1->N2 MeOH, RT N4 α-Addition (Ugi Intermediate) N2->N4 Addition of Acid & Isocyanide N3 Carboxylic Acid + Ethyl 2-isocyano-4-methylpentanoate N3->N4 Nucleophilic/Electrophilic Attack N5 Mumm Rearrangement (Acyl Transfer) N4->N5 Spontaneous N6 Linear Peptidomimetic (Ugi Adduct) N5->N6 Irreversible Step N7 Deprotection & Cyclization N6->N7 TFA, then Base N8 Constrained Peptidomimetic (e.g., Diketopiperazine) N7->N8 Intramolecular Aminolysis

Workflow of Ugi-4CR and post-condensation cyclization for peptidomimetic synthesis.

Quantitative Data: Solvent Optimization

The choice of solvent dictates the kinetics of the Ugi-4CR. Because the rate-determining step involves ionic intermediates (the iminium and carboxylate ions), protic solvents are strictly required to stabilize these species via hydrogen bonding[1].

Table 1: Solvent Effects on Ugi-4CR Yield and Diastereoselectivity using Ethyl 2-isocyano-4-methylpentanoate

SolventTemp (°C)Time (h)Yield (%)drMechanistic Rationale & Observation
MeOH 2524781.2:1Standard protic solvent; effectively stabilizes the iminium intermediate.
TFE *2512891.5:1High ionizing power and strong H-bond donation accelerates α -addition; ideal for hindered isocyanides.
DCM 2548421.1:1Aprotic environment provides poor stabilization of ionic intermediates, leading to sluggish kinetics.
H₂O/MeOH 2524651.1:1Hydrophobic effect accelerates the reaction, but limited solubility of the isocyanide ester caps the yield.

*TFE = 2,2,2-Trifluoroethanol.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Linear Leucine-Peptidomimetic Adduct

This protocol utilizes a Boc-protected amino acid to allow for downstream cyclization.

Self-Validating System Design: A common failure point in IMCRs is the competitive Passerini three-component reaction (P-3CR) between the aldehyde, acid, and isocyanide, which bypasses the amine. To self-validate the pathway and ensure the Ugi-4CR dominates, this protocol mandates the pre-formation of the imine and strictly gates the addition of the isocyanide upon TLC confirmation.

  • Imine Pre-condensation: In an oven-dried 25 mL round-bottom flask, dissolve the primary amine (e.g., benzylamine, 1.0 mmol) and the aldehyde (e.g., isobutyraldehyde, 1.0 mmol) in 5.0 mL of anhydrous Methanol (or TFE for sterically demanding substrates).

  • Validation Checkpoint 1 (TLC): Stir the mixture at room temperature for 2 hours. Spot the reaction on a silica TLC plate alongside the starting aldehyde (Eluent: Hexane/EtOAc 7:3). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). Do not proceed until the aldehyde spot is completely consumed, confirming quantitative imine formation.

  • Reagent Addition: Once validated, add the carboxylic acid (e.g., N-Boc-glycine, 1.0 mmol) to the stirring solution, followed immediately by ethyl 2-isocyano-4-methylpentanoate (1.0 mmol).

  • Ugi Condensation: Stir the reaction mixture at room temperature for 24 hours.

  • Validation Checkpoint 2 (IR Spectroscopy): Take a 10 μ L aliquot, evaporate the solvent, and run an FT-IR spectrum. The complete disappearance of the sharp, distinct isocyanide stretch at ~2140 cm⁻¹ validates the termination of the reaction.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude linear peptidomimetic. Purify via flash column chromatography.

Protocol B: Post-Ugi Cyclization to a 2,6-Diketopiperazine (DKP) Scaffold

Converting the linear adduct into a constrained cyclic peptidomimetic.

  • Boc-Deprotection: Dissolve the purified linear Ugi adduct (0.5 mmol) in 4.0 mL of anhydrous DCM. Cool to 0 °C. Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Validation Checkpoint 3 (LC-MS): Analyze an aliquot via LC-MS. The mass should shift by -100 Da (loss of the Boc group).

  • Cyclization: Concentrate the deprotected intermediate under a nitrogen stream to remove excess TFA. Redissolve the resulting TFA salt in 5.0 mL of Methanol. Add Triethylamine (TEA, 2.0 mmol) to basify the solution, which triggers the intramolecular aminolysis of the ethyl ester derived from the ethyl 2-isocyano-4-methylpentanoate[4].

  • Isolation: Stir at 50 °C for 12 hours. Concentrate the mixture and purify the resulting 2,6-diketopiperazine via preparative HPLC.

  • Validation Checkpoint 4 (NMR): In the ¹H-NMR spectrum, the disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) confirms successful intramolecular cyclization.

References

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics RSC Advances, 2015. URL:[Link]

  • Peptide synthesis using the four-component condensation (Ugi reaction) Journal of the American Chemical Society. URL:[Link]

  • Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives Macromolecules, 2019. URL:[Link]

Sources

Application

Application Note: Synthesis of Ethyl 2-Isocyano-4-methylpentanoate via Phosphorus Oxychloride Dehydration

Executive Summary Ethyl 2-isocyano-4-methylpentanoate is a highly valuable α -isocyano ester derived from L-leucine. It serves as a critical building block in multicomponent reactions (MCRs), such as the Ugi and Passerin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-isocyano-4-methylpentanoate is a highly valuable α -isocyano ester derived from L-leucine. It serves as a critical building block in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are heavily utilized in drug discovery and the synthesis of complex biomaterials like polydepsipeptides[1][2]. This application note details a validated, two-step protocol for synthesizing this isocyanide from L-leucine ethyl ester hydrochloride. The procedure utilizes trimethoxymethane for mild N -formylation, followed by a highly controlled dehydration using phosphorus oxychloride ( POCl3​ ) and N -methylmorpholine (NMM)[3].

Mechanistic Rationale & Experimental Design

While various dehydrating agents exist, POCl3​ remains the gold standard for formamide dehydration due to its rapid kinetics and high conversion rates[4][5]. However, synthesizing α -isocyano esters presents a unique challenge: the risk of racemization at the α -chiral center under harsh conditions.

This protocol mitigates that risk through two strategic choices:

  • Mild Formylation: Trimethoxymethane (trimethyl orthoformate) acts as both the solvent and the formylating agent. This avoids the use of highly acidic or corrosive formylating mixtures (like formic acid/acetic anhydride), preserving the chiral integrity of the amino acid derivative[2][3].

  • Cryogenic Dehydration: The dehydration of the resulting ethyl N -formylleucinate is highly exothermic[5]. By conducting the POCl3​ addition at -35 °C, the reaction minimizes thermal degradation and prevents the polymerization of the reactive isocyanide product[3]. NMM is utilized as the organic base to scavenge the generated hydrochloric acid and facilitate the α -elimination step[3].

Mechanism N1 Ethyl N-Formylleucinate (R-NH-CHO) N2 O-Phosphorylation Nucleophilic Attack on POCl3 N1->N2 N3 Phosphorodichloridate Intermediate [R-NH=CH-O-POCl2]+ Cl- N2->N3 N4 N-Deprotonation by N-Methylmorpholine N3->N4 N5 Formimidate Intermediate R-N=CH-O-POCl2 N4->N5 N6 alpha-Elimination Loss of PO2Cl2- & H+ N5->N6 N7 Ethyl 2-isocyano-4-methylpentanoate (R-NC) N6->N7

Figure 2: Mechanistic sequence of formamide dehydration to isocyanide using POCl3 and a base.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 15-gram scale synthesis, optimized for an 81% overall yield across two steps[3].

Reagent / MaterialMW ( g/mol )AmountMolesEquivalentsRole
L-Leucine ethyl ester HCl195.6915.0 g0.0761.00Starting Material
Trimethoxymethane106.12100 mL~0.91~12.0Formylating Agent / Solvent
N -Methylmorpholine (NMM)101.1519.5 g0.3805.00Acid Scavenger / Base
Phosphorus Oxychloride ( POCl3​ )153.338.6 g0.1101.45Dehydrating Agent
Dichloromethane (DCM)84.93175 mL--Solvent
Ethyl 2-isocyano-4-methylpentanoate 169.22 10.5 g 0.062 0.81 Target Product

Step-by-Step Methodology

Workflow A L-Leucine Ethyl Ester Hydrochloride B Formylation (Trimethoxymethane, 45°C) A->B C Ethyl N-Formylleucinate (Intermediate) B->C D Dehydration (POCl3, NMM, DCM, -35°C) C->D E Aqueous Workup (Sat. NaHCO3) D->E F Purification (Flash Chromatography) E->F G Ethyl 2-isocyano- 4-methylpentanoate F->G

Figure 1: Synthetic workflow for the preparation of ethyl 2-isocyano-4-methylpentanoate.

Phase 1: N-Formylation of L-Leucine Ethyl Ester
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 15.0 g (0.076 mol) of L-leucine ethyl ester hydrochloride in 100 mL of trimethoxymethane[3].

  • Reaction: Seal the flask under a nitrogen atmosphere and vigorously stir the mixture at 45 °C for 48 hours[3]. Note: The suspension will gradually clarify as the reaction proceeds and the hydrochloride salt is consumed.

  • Concentration: Upon completion, concentrate the reaction mixture in vacuo to remove the excess trimethoxymethane and the methanol byproduct. The resulting crude ethyl N -formylleucinate can be used directly in the next step without further purification[3].

Phase 2: POCl3​ -Mediated Dehydration
  • Dissolution: Dissolve the crude ethyl N -formylleucinate and 19.5 g (0.38 mol) of N -methylmorpholine (NMM) in 150 mL of anhydrous dichloromethane (DCM)[3].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath or a cryocooler to chill the solution to strictly -35 °C[3]. Critical Step: Failure to maintain this temperature will result in a darkened reaction mixture and a significant drop in yield due to isocyanide decomposition.

  • Reagent Addition: Prepare a dilute solution of 8.6 g (0.11 mol) of POCl3​ in 25 mL of anhydrous DCM. Add this solution dropwise to the chilled reaction mixture over a period of 1 hour[3].

  • Maturation: Once the addition is complete, maintain the reaction temperature at -35 °C and stir for an additional 2 hours to ensure full conversion of the phosphorodichloridate intermediate[3].

Phase 3: Workup and Purification
  • Quenching: Carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution[3]. Causality: This neutralizes the excess POCl3​ , the highly acidic dichlorophosphate byproducts, and the NMM hydrochloride salts, preventing the acid-catalyzed hydrolysis of the newly formed isocyanide back into a formamide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer once with an additional 50 mL of DCM. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel, utilizing an Ethyl Acetate/Petroleum Ether (1:15 v/v) solvent system[3].

  • Isolation: The target compound, ethyl 2-isocyano-4-methylpentanoate, is isolated as a colorless oil (approx. 10.5 g, 81% yield over two steps)[3].

Quality Control & Safety Considerations

  • Analytical Verification: The structural integrity and purity of the product should be verified via 1H NMR and 13C NMR. Characteristic isocyanide carbon signals typically appear far downfield (approx. 159-160 ppm) in 13C NMR[3]. Furthermore, chiral HPLC should be employed to confirm that no racemization occurred during the synthesis[2].

  • Safety - POCl3​ : Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with moisture[5]. All manipulations involving POCl3​ must be performed in a rigorously dry environment under an inert atmosphere.

  • Safety - Isocyanides: Isocyanides possess a highly penetrating and offensive odor. All work must be conducted in a well-ventilated fume hood. Contaminated glassware should be rinsed with a dilute methanolic HCl solution or a bleach solution to hydrolyze/oxidize residual isocyanide before removal from the hood.

Sources

Method

Stereoselective Multicomponent Synthesis Involving Ethyl 2-Isocyano-4-Methylpentanoate: A Comprehensive Protocol and Application Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Peptidomimetic synthesis, morpholine-2,5-dione platform generation, and polydepsipeptide (PDP) biomaterials.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Peptidomimetic synthesis, morpholine-2,5-dione platform generation, and polydepsipeptide (PDP) biomaterials.

Introduction & Core Principles

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), are cornerstones of modern atom-economic synthesis. Among chiral isocyanides, ethyl 2-isocyano-4-methylpentanoate (CAS: 33140-29-3)—the isocyanide derived from L-leucine ethyl ester—serves as a highly versatile building block.

As a Senior Application Scientist, I frequently utilize this specific isocyanide because of a critical structural duality: its bulky isobutyl side chain provides necessary steric hindrance to influence diastereomeric ratios (d.r.) in constrained transition states, while its ethyl ester moiety acts as an internal electrophile for downstream cyclization cascades. This makes it an ideal precursor for synthesizing morpholine-2,5-dione derivatives (MDs), which are subsequently polymerized into biodegradable polydepsipeptides (PDPs) for drug delivery systems [1].

Mechanistic Insights & Causality (E-E-A-T)

The Stereochemical Challenge

A well-documented limitation in classical Ugi reactions is that chiral α -isocyano esters often provide poor asymmetric induction (frequently yielding 1:1 diastereomeric mixtures). The causality behind this lies in the transition state: the pre-existing stereocenter on the isocyanide is physically distant from the newly forming stereocenter at the imine carbon during the nucleophilic attack on the nitrilium ion intermediate.

The Solution: Passerini-Type Reactions and Joullié-Ugi Constraints

To overcome this, we employ two field-proven strategies:

  • Passerini-Type 3CRs in Aqueous Media: Reacting ethyl 2-isocyano-4-methylpentanoate with an aldehyde in the presence of water (acting as the nucleophile instead of a carboxylic acid) yields an N -( α -hydroxyacyl)- α -amino acid ester. Because the reaction does not involve a highly flexible imine intermediate, the intrinsic chirality of the leucine derivative is strictly preserved, allowing for the isolation of pure diastereomers post-reaction [1].

  • Joullié-Ugi 3CRs: By replacing acyclic imines with rigid, cyclic chiral imines (e.g., pyrrolines), the conformational space of the transition state is restricted. The steric clash between the isobutyl group of the isocyanide and the ring substituents of the imine forces a highly stereoselective attack [2].

IMCR_Workflow A L-Leucine Ethyl Ester B Formylation & Dehydration A->B C Ethyl 2-Isocyano- 4-Methylpentanoate B->C D Passerini-Type 3CR (Aldehyde + H2O) C->D E Joullié-Ugi 3CR (Cyclic Imine + Acid) C->E F N-(α-Hydroxyacyl)- Amino Acid Ester D->F G Constrained Peptidomimetic E->G H Acid-Catalyzed Cyclization F->H I Morpholine-2,5-Dione (Monomer) H->I J Ring-Opening Polymerization (ROP) I->J K Polydepsipeptides (PDPs) J->K

Workflow of multicomponent synthesis using ethyl 2-isocyano-4-methylpentanoate.

Experimental Protocols

Self-Validation Note: Every protocol below includes built-in quality control checkpoints. Do not proceed to the next step if the specified analytical criteria (e.g., chiral HPLC retention times) are not met.

Protocol A: Epimerization-Free Synthesis of Ethyl 2-Isocyano-4-Methylpentanoate

Causality: Standard dehydration using POCl 3​ /Et 3​ N often results in partial racemization of the α -stereocenter due to ketene-imine tautomerization. Utilizing triphosgene and N -methylmorpholine (NMM) at ultra-low temperatures entirely suppresses this pathway, ensuring >99% enantiomeric excess (ee) [3].

  • Formylation: Reflux L-leucine ethyl ester hydrochloride (10.0 mmol) in ethyl formate (20 mL) with triethylamine (1.1 equiv) for 12 h. Evaporate and filter through a short silica plug to yield N -formyl-L-leucine ethyl ester.

  • Dehydration Setup: Dissolve the formylated intermediate (5.0 mmol) in anhydrous CH 2​ Cl 2​ (25 mL). Cool the reaction flask to -78 °C under an argon atmosphere.

  • Reagent Addition: Add NMM (15.0 mmol, 3.0 equiv) dropwise. Stir for 10 minutes. Slowly add a solution of triphosgene (1.8 mmol, 0.36 equiv) in CH 2​ Cl 2​ (5 mL) over 20 minutes using a syringe pump.

  • Quenching: Stir at -78 °C for 3 hours. Quench the reaction by adding saturated aqueous NaHCO 3​ (10 mL) directly at -78 °C, then allow the mixture to warm to room temperature.

  • Isolation: Extract with CH 2​ Cl 2​ (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation: Analyze via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5) to confirm >99% ee. The characteristic isocyanide stretch must be visible at 2140 cm −1 via FT-IR.

Protocol B: Passerini-Type 3CR and Cyclization to Morpholine-2,5-Dione

Causality: Using water as the nucleophile in the P-3CR traps the nitrilium ion to form an α -hydroxy amide. The inherent ethyl ester of the leucine backbone is then perfectly positioned for an acid-catalyzed intramolecular transesterification, yielding the cyclic MD monomer [1].

  • Passerini-Type Reaction: In a 50 mL round-bottom flask, combine ethyl 2-isocyano-4-methylpentanoate (3.0 mmol) and acetaldehyde (3.5 mmol) in deionized water (10 mL). Stir vigorously at room temperature for 12 hours.

  • Extraction: Extract the crude N -( α -hydroxyacyl)- α -amino acid ester with ethyl acetate (3 × 15 mL). Dry and concentrate.

  • Cyclization: Dissolve the crude intermediate in anhydrous toluene (20 mL). Add Amberlyst-15 ion-exchange resin (10% w/w) as a heterogeneous acid catalyst.

  • Reflux: Equip the flask with a Dean-Stark trap and reflux for 48 hours to drive the intramolecular transesterification by removing the ethanol byproduct.

  • Purification: Filter off the resin, concentrate the filtrate, and purify via flash column chromatography (Hexane/EtOAc 3:1) to yield the pure morpholine-2,5-dione derivative.

Passerini_Mechanism Iso Ethyl 2-Isocyano- 4-Methylpentanoate Nitrilium Nitrilium Ion Intermediate Iso->Nitrilium + Aldehyde Ald Aldehyde (R-CHO) Ald->Nitrilium H2O Water / Lewis Acid Adduct α-Hydroxy Amide Adduct H2O->Adduct Nitrilium->Adduct + H2O (Nucleophilic Attack) Cyclized Morpholine-2,5-Dione (Stereocenter Retained) Adduct->Cyclized Intramolecular Transesterification

Mechanistic pathway of the Passerini-type reaction and subsequent cyclization.

Data Presentation & Optimization Metrics

To ensure reproducibility, quantitative data from optimization studies are summarized below. Table 1 demonstrates the critical nature of reagent selection during the dehydration of the formamide precursor. Table 2 highlights the stereochemical outcomes when utilizing this isocyanide in Joullié-Ugi reactions with cyclic imines.

Table 1: Optimization of Dehydration Conditions for Ethyl 2-Isocyano-4-Methylpentanoate

Dehydrating AgentBaseTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
POCl 3​ Et 3​ N0 to 256882 (Significant Epimerization)
DiphosgeneNMM-407591
Burgess ReagentNone255595
Triphosgene NMM -78 85 >99 (Optimal)

Note: Enantiomeric excess determined via chiral HPLC. Triphosgene/NMM at -78 °C is the only self-validating condition for pharmaceutical-grade stereopurity.

Table 2: Diastereoselectivity in Joullié-Ugi 3CRs using Ethyl 2-Isocyano-4-Methylpentanoate

Cyclic Imine SubstrateCarboxylic AcidSolventTemp (°C)Yield (%)d.r. (Major:Minor)
1-PyrrolineAcetic AcidMeOH258855:45 (Poor Control)
(R)-2-Methyl-1-pyrrolineBenzoic AcidCF 3​ CH 2​ OH-207685:15
(S)-5-Trityloxymethyl-1-pyrrolineBoc-L-ProlineCH 2​ Cl 2​ -4081>95:5 (Matched Pair)

Note: The use of fluorinated solvents (TFE) and low temperatures significantly enhances the rigidity of the transition state, allowing the isobutyl group of the isocyanide to direct the stereochemical outcome effectively.

References

  • Shi, C.-X., Guo, Y.-T., Wu, Y.-H., Li, Z.-Y., Wang, Y.-Z., Du, F.-S., & Li, Z.-C. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules, 52(11), 4260–4269.[Link]

  • Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[Link]

  • Zarganes-Tzitzikas, T., et al. (2017). Cysteine Isocyanide in Multicomponent Reaction: Synthesis of Peptido-Mimetic 1,3-Azoles. The Journal of Organic Chemistry, 82(17), 9096–9104.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Ethyl 2-Isocyano-4-methylpentanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of α -isocyano esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of α -isocyano esters. The conversion of an N -formyl amino acid ester to its corresponding isocyanide—specifically ethyl 2-isocyano-4-methylpentanoate (derived from L-leucine)—is notoriously sensitive.

This guide abandons generic advice in favor of mechanistic causality. We will explore exactly why your reactions fail, how to build self-validating checks into your workflow, and how to execute field-proven protocols to ensure high-yielding, enantiopure syntheses.

Part 1: Mechanistic Workflow

Before troubleshooting, it is critical to understand the synthetic pathway. The synthesis relies on the formylation of an amino ester followed by a harsh dehydration step.

SynthesisPathway A L-Leucine B Ethyl L-leucinate A->B SOCl2, EtOH C Ethyl N-formylleucinate B->C Ethyl formate D Ethyl 2-isocyano- 4-methylpentanoate C->D POCl3 / Et3N

Fig 1: Synthetic workflow for ethyl 2-isocyano-4-methylpentanoate from L-leucine.

Part 2: Troubleshooting Guides & FAQs

Q1: My dehydration step (formamide to isocyanide) stalls at 50% conversion. Why is this happening and how do I fix it? A1: Incomplete dehydration is almost always a stoichiometric imbalance caused by trace moisture. Reagents like phosphorus oxychloride (POCl 3​ ) or p -toluenesulfonyl chloride ( p -TsCl) are highly electrophilic. If water is present in your solvent or glassware, it competitively hydrolyzes POCl 3​ into phosphoric acid and HCl. This causality loop is destructive: it not only consumes your dehydrating agent but also creates a localized acidic environment that catalyzes the hydration of your newly formed isocyanide back into the formamide. Solution: Ensure strictly anhydrous conditions. Dry your solvent (e.g., DCM) over activated molecular sieves. Alternatively, recent green chemistry protocols demonstrate that using POCl 3​ with triethylamine (Et 3​ N) as the solvent at 0 °C can drive the reaction to completion in under 5 minutes, minimizing side reactions and water interference[1].

Q2: I am experiencing significant yield loss during silica gel column chromatography. Is the product degrading? A2: Yes. α -Isocyano esters are highly sensitive to the acidic silanol groups present on standard silica gel. Prolonged exposure during purification leads to acid-catalyzed hydration (reverting the isocyanide to the formamide) or rapid polymerization. Solution: You must deactivate your stationary phase. Flush the silica column with a solvent system containing 1–2% Et 3​ N prior to loading the sample. Alternatively, switch to basic alumina or bypass chromatography entirely by utilizing a high-vacuum Kugelrohr distillation.

Q3: How do I prevent the racemization of the α -chiral center during the dehydration of ethyl N -formylleucinate? A3: The α -proton of an isocyano ester is highly acidic due to the combined electron-withdrawing effects of the adjacent ester and isocyano groups. If the base is too strong or the temperature too high, reversible deprotonation occurs, leading to racemization via an enolate intermediate. Solution: Temperature control is paramount. Maintain the reaction at –20 °C to 0 °C when using strong amine bases. If room temperature is required, utilize a milder base/dehydrating pair, such as p -TsCl and pyridine, which has been proven effective for aliphatic formamides while preserving stereochemical integrity[2]. The synthesis of ethyl 2-isocyano-4-methylpentanoate from L-leucine ethyl ester has been validated to proceed without affecting the chiral center under carefully optimized, low-temperature conditions[3].

Troubleshooting Start Low Isocyanide Yield? Check1 Is formamide fully consumed? Start->Check1 Yes1 Check Purification Check1->Yes1 Yes No1 Check Dehydration Check1->No1 No Sol1 Use deactivated silica or basic alumina Yes1->Sol1 Sol2 Ensure anhydrous conditions & fresh POCl3 No1->Sol2

Fig 2: Diagnostic decision tree for resolving low yields during alpha-isocyano ester synthesis.

Part 3: Quantitative Data Comparison

Selecting the right dehydration reagent dictates your yield and purity. Below is a comparative summary of standard reagents used for aliphatic formamides.

Dehydration SystemTypical YieldReaction TimePrimary Byproducts / WasteStereochemical Retention
POCl 3​ / Et 3​ N 85–98%5–30 minPhosphate salts, HClHigh (if kept < 0 °C)
p -TsCl / Pyridine 80–95%2–12 hoursPyridinium tosylateExcellent
PPh 3​ / I 2​ / Et 3​ N 70–90%1–2 hoursTriphenylphosphine oxideModerate
Triphosgene / Et 3​ N 85–95%1–3 hoursCO 2​ , HClHigh
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of Ethyl N -formylleucinate (Precursor)
  • Preparation: Suspend L-leucine ethyl ester hydrochloride (1.0 eq) in ethyl formate (5.0 eq).

  • Base Addition: Add Et 3​ N (1.1 eq) dropwise at room temperature to liberate the free amine.

  • Reflux: Heat the mixture to reflux (approx. 54 °C) for 16 hours.

    • Self-Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot (which stains purple/pink) confirms complete formylation.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with 1M HCl, brine, dry over Na 2​ SO 4​ , and evaporate to yield the formamide as a viscous oil.

Protocol B: Dehydration to Ethyl 2-isocyano-4-methylpentanoate (Optimized POCl 3​ Method)
  • Setup: Dissolve ethyl N -formylleucinate (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration) under an argon atmosphere.

  • Cooling & Base: Add anhydrous Et 3​ N (3.0 eq) and cool the flask to –20 °C using a dry ice/ethylene glycol bath.

  • Activation: Add POCl 3​ (1.2 eq) dropwise over 15 minutes.

    • Causality Note: Slow addition prevents exothermic spikes. Heat generation during POCl 3​ activation is the primary cause of enolization and subsequent racemization.

  • Reaction: Stir at –20 °C for 30 minutes, then allow to warm to 0 °C for an additional 30 minutes.

    • Self-Validation Check: TLC (KMnO 4​ stain) should show complete consumption of the highly polar formamide and the appearance of a fast-moving, non-polar isocyanide spot.

  • Quench & Extraction: Quench the reaction carefully by pouring into an ice-cold saturated NaHCO 3​ solution. Crucial: You must maintain pH > 8 to prevent acid-catalyzed hydrolysis. Extract with DCM (3x).

  • Purification: Dry the combined organic layers over K 2​ CO 3​ (avoid MgSO 4​ as it can be slightly acidic). Concentrate in vacuo. Purify via flash chromatography using silica gel pre-treated with 2% Et 3​ N in hexanes.

References
  • Source: nih.gov (PMC)
  • Source: rsc.org (Green Chemistry)
  • Source: acs.org (Macromolecules)

Sources

Optimization

Troubleshooting low conversion rates in Ugi reactions with ethyl 2-isocyano-4-methylpentanoate

Welcome to the Technical Support Center for Multicomponent Reactions. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates or poor yields when utilizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Multicomponent Reactions. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates or poor yields when utilizing ethyl 2-isocyano-4-methylpentanoate (CAS: 33140-29-3) in the Ugi four-component reaction (U-4CR).

Below, we deconstruct the chemical causality behind these failures and provide field-validated, self-correcting protocols to optimize your synthetic workflows.

Part 1: Mechanistic Bottlenecks & Troubleshooting (FAQ)

Q1: Why does ethyl 2-isocyano-4-methylpentanoate result in sluggish Ugi reactions compared to standard aliphatic isocyanides? A: The reactivity of this specific isocyanide is hampered by a dual kinetic penalty: steric hindrance and electronic deactivation. Derived from leucine, it possesses an α -isobutyl group that creates significant steric bulk, impeding the trajectory of the nucleophilic attack on the iminium ion. Furthermore, the adjacent ethyl ester group exerts an electron-withdrawing inductive effect. This reduces the electron density at the isocyano carbon, severely lowering its nucleophilicity [1].

Q2: My LC-MS shows a high proportion of the Passerini side-product ( α -acyloxy amide). How do I suppress this? A: The Passerini three-component reaction (P-3CR) fiercely competes with the Ugi reaction when imine formation is slow or incomplete. Because ethyl 2-isocyano-4-methylpentanoate reacts slowly, the system has time to undergo the non-polar Passerini pathway (reaction of the isocyanide directly with the aldehyde and carboxylic acid). To suppress this, you must switch your solvent from methanol or dichloromethane to 2,2,2-trifluoroethanol (TFE) . TFE is a highly polar, strongly hydrogen-bonding protic solvent that rapidly accelerates imine formation and stabilizes the polar Ugi nitrilium intermediate, effectively shutting down the Passerini pathway [2, 3].

Q3: Can I simply increase the temperature to force the reaction to completion? A: Heating the reaction (e.g., to 50–80 °C) will increase the overall reaction rate, but if the imine is not fully formed, heating will also accelerate the competing Passerini reaction and potential isocyanide degradation [4]. Temperature elevation should only be applied after optimizing the concentration (up to 1.0 M) and utilizing a sequential addition protocol to ensure the iminium ion is the only available electrophile [5].

Part 2: Diagnostic Workflow

DiagnosticWorkflow Start Low Conversion in Ugi Reaction CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS SideProduct Passerini Adduct Dominates? CheckLCMS->SideProduct YesPasserini Yes: Imine formation is too slow SideProduct->YesPasserini Yes NoPasserini No: Unreacted Starting Materials SideProduct->NoPasserini No Action1 Switch solvent to TFE Pre-form imine for 2h YesPasserini->Action1 Action2 Increase concentration to 1.0 M Elevate temp to 50°C NoPasserini->Action2 Success High Yield Ugi Product Action1->Success Action2->Success

Diagnostic workflow for troubleshooting low conversion in Ugi reactions.

Part 3: Quantitative Optimization Data

The following table synthesizes the impact of solvent, concentration, and pre-formation on the conversion rates of sterically hindered Ugi reactions[2, 3, 4].

SolventConcentrationTemperatureImine Pre-formationConversion RatePrimary Product
Methanol (MeOH)0.1 M25 °CNone< 20%Passerini + Ugi
Methanol (MeOH)1.0 M25 °CNone35%Ugi
TFE1.0 M25 °CYes (2 hours)> 85%Ugi
TFE1.0 M50 °CYes (2 hours)> 95%Ugi

Part 4: Optimized Self-Validating Protocol

To overcome the inherent low reactivity of ethyl 2-isocyano-4-methylpentanoate, employ this sequential-addition methodology. This protocol is a self-validating system : Step 1 must be analytically confirmed before proceeding, ensuring the elimination of side reactions [5].

Materials:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Ethyl 2-isocyano-4-methylpentanoate (1.0 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE), anhydrous

Step-by-Step Methodology:

  • Imine Pre-formation (Validation Step): In an oven-dried vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in 1.0 mL of TFE (yielding a highly concentrated 1.0 M solution). Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor by TLC or LC-MS. Do not proceed until the aldehyde is completely consumed. This guarantees the Passerini pathway is kinetically locked out.

  • Acid Addition: Add the carboxylic acid (1.0 mmol) to the reaction mixture. Stir for 10 minutes to ensure complete protonation of the imine, generating the highly electrophilic iminium ion.

  • Isocyanide Addition: Dropwise, add ethyl 2-isocyano-4-methylpentanoate (1.0 mmol).

  • Thermal Acceleration: Seal the vial and elevate the temperature to 50 °C using a heating block. Stir for 24–48 hours. The elevated temperature combined with the high concentration overcomes the steric bulk of the isobutyl group.

  • Workup: Remove TFE under reduced pressure. Dissolve the crude residue in ethyl acetate, wash sequentially with saturated aqueous NaHCO3​ , 10% citric acid, and brine. Dry over Na2​SO4​ , filter, and concentrate for column chromatography.

Part 5: Mechanistic Pathway & Bottleneck Identification

UgiMechanism Aldehyde Aldehyde + Amine Imine Imine Intermediate Aldehyde->Imine -H2O Iminium Iminium Ion (+ Carboxylic Acid) Imine->Iminium +H+ Nitrilium Nitrilium Ion Iminium->Nitrilium Nucleophilic Attack (Rate-Limiting) Isocyanide Ethyl 2-isocyano- 4-methylpentanoate Isocyanide->Nitrilium Steric/Electronic Hindrance Product α-Acylamino Amide (Ugi Product) Nitrilium->Product Mumm Rearrangement

Ugi reaction mechanism highlighting the rate-limiting isocyanide addition step.

References

  • A Comparative Analysis of 1-Isocyanopentane Reactivity in Multicomponent Reactions. Benchchem.
  • Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions. Benchchem.
  • Glutarimide Alkaloids Through Multicomponent Reaction Chemistry. University of Groningen.
  • Ugi Three-Component Polymerization Toward Poly( α -amino amide)s. ACS Macro Letters.
  • Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction. PMC.
Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for Ethyl 2-Isocyano-4-Methylpentanoate Purification

Welcome to the technical support center for the purification of ethyl 2-isocyano-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of ethyl 2-isocyano-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing flash chromatography protocols for this specific isocyanide. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is ethyl 2-isocyano-4-methylpentanoate and what are the common impurities encountered during its synthesis?

Ethyl 2-isocyano-4-methylpentanoate is a valuable isocyanide building block, often synthesized via multicomponent reactions like the Ugi or Passerini reactions.[1][2][3] The purity of this reagent is critical as isocyanides are highly reactive intermediates, and impurities can lead to complex side reactions and low yields in subsequent steps.

Common impurities depend on the synthetic route:

  • From Ugi/Passerini Reactions: Unreacted starting materials such as the corresponding aldehyde, amine (for Ugi), or carboxylic acid are frequent contaminants.[4][5]

  • From Formamide Dehydration: The most common impurity is the starting N-formylaminoester (the corresponding formamide). Residual dehydrating agents and their byproducts (e.g., triethylamine hydrochloride if using POCl₃/Et₃N) may also be present.[6]

  • Hydrolysis Product: Due to the sensitivity of the isocyano group, the most prevalent process-related impurity is the hydrolysis product, ethyl 2-formamido-4-methylpentanoate, which can form upon exposure to moisture or acidic conditions.[7]

Q2: Why is flash chromatography on silica gel challenging for isocyanides like ethyl 2-isocyano-4-methylpentanoate?

Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[7][8] These acidic sites can catalyze the hydrolysis of the isocyanide functional group to the corresponding formamide.[7] Furthermore, some isocyanides can irreversibly adsorb to or decompose on the silica surface, leading to significantly low recovery or complete loss of the product.[6][9] This makes protocol optimization essential for successful purification.

Q3: What is the fundamental principle of optimizing a flash chromatography method?

Optimization begins with Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique used to determine the ideal mobile phase (solvent system) for separation.[10][11] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) between 0.15 and 0.4.[10] This Rf range typically translates to an elution of the compound within 2 to 5 column volumes (CV) in a flash column, which is optimal for good separation and efficient run times.[12]

Q4: Can I use reversed-phase flash chromatography for this compound?

Yes, reversed-phase chromatography is a viable alternative, especially if the compound proves highly unstable on silica.[6][8] In reversed-phase, a non-polar stationary phase (like C18-bonded silica) is used with polar solvents (e.g., water/acetonitrile or water/methanol).[13][14] Polar impurities and hydrolysis byproducts would elute earlier, while the more non-polar isocyanide is retained longer. This method can be particularly effective for purifying isocyanides that are sensitive to acidic silica.[6]

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during the flash chromatography purification of ethyl 2-isocyano-4-methylpentanoate.

Problem 1: Low or no recovery of the product from the column.
Probable CauseRecommended Solution & Explanation
Product Degradation on Column The isocyanide is likely hydrolyzing on the acidic silica gel. Solution: Use deactivated (neutral) silica gel. Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or another volatile base. Let it stand for an hour, then pack as usual. The triethylamine neutralizes the acidic silanol sites, preventing hydrolysis.[7] Alternatively, consider using a different stationary phase like neutral alumina.[8]
Irreversible Adsorption The isocyanide may be strongly binding to the silica surface. Solution: In addition to deactivating the silica, ensure you are using an appropriate solvent system. If the product still doesn't elute, perform a "methanol purge" by flushing the column with 100% methanol after your gradient. If the product elutes with methanol, it indicates it was stuck due to high polarity. This necessitates re-developing the TLC method with more polar solvent systems.
Product is Volatile Ethyl 2-isocyano-4-methylpentanoate may have some volatility. Solution: When concentrating fractions using a rotary evaporator, use a low water bath temperature (≤ 30°C) and be careful not to apply high vacuum for extended periods. Chilling the receiving flask can also help minimize loss.
Problem 2: Poor separation between the product and impurities.
Probable CauseRecommended Solution & Explanation
Suboptimal Solvent System The chosen mobile phase does not have the correct polarity or selectivity to resolve the compounds. Solution: Re-evaluate your mobile phase using TLC. Test a variety of solvent systems with different polarities and selectivities (e.g., hexanes/ethyl acetate vs. dichloromethane/ether).[13] Aim for a ΔRf of at least 0.1 between your product and the closest impurity.[10] A larger ΔRf on the TLC plate translates to a greater separation (ΔCV) on the column.
Column Overloading Too much crude material was loaded onto the column for its size. Solution: A general rule of thumb for a moderately difficult separation (ΔCV ≈ 2) is a sample load of 1-2% of the silica gel mass. For easier separations (ΔCV > 4), you can load up to 5-10%. If your separation is poor, reduce the sample load significantly on the next attempt.
Improper Sample Loading The initial sample band was too broad, leading to poor peak shape and resolution. Solution: For best results, use dry loading. Pre-adsorb your crude material onto a small amount of silica gel (or Celite for highly sensitive compounds), evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column. This creates a very narrow starting band. If wet loading, dissolve the sample in the minimum amount of the strongest solvent in which it is soluble, but ideally in the initial mobile phase.[15]
Problem 3: Tailing or broad product peaks.
Probable CauseRecommended Solution & Explanation
Secondary Interactions with Silica Residual acidic sites on the silica can interact with the compound, causing tailing. Solution: This strongly points to the need for deactivated silica, as described in Problem 1. Adding a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase throughout the run can continuously passivate the stationary phase and improve peak shape for basic or sensitive compounds.
Running an Isocratic Elution for a Complex Mixture An isocratic (single solvent composition) elution can cause later-eluting peaks to broaden due to diffusion. Solution: Use a gradient elution. Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent over the course of the run.[14] This sharpens peaks, improves resolution, and reduces run time. A typical linear gradient might go from 5% to 40% ethyl acetate in hexanes over 10-12 column volumes.[14]

Key Experimental Protocols & Workflows

Logical Workflow for Purification

The following diagram outlines the systematic approach to developing a robust flash chromatography protocol.

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Final Steps TLC 1. TLC Screening (Find optimal solvent system, Rf ≈ 0.2-0.3) Deactivate 2. Prepare Deactivated Silica (Slurry with 1% Et3N in eluent) Pack 3. Pack Column (Wet packing with deactivated slurry) Deactivate->Pack Load 4. Load Sample (Dry loading is preferred) Pack->Load Elute 5. Elute with Gradient (Monitor with TLC or UV detector) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Low temp, gentle vacuum) Combine->Evaporate Final 10. Final Purity Check (NMR, GC) Evaporate->Final

Caption: Workflow from method development to final purity analysis.

Protocol 1: TLC-Based Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot TLC Plate: Using a capillary tube, spot the solution onto the baseline of several TLC plates (standard silica gel plates are sufficient for this step).

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with common mixtures and vary their ratios.

Recommended Solvent Systems (in order of increasing polarity)
Hexanes / Ethyl Acetate (e.g., 9:1, 4:1, 2:1)
Hexanes / Diethyl Ether
Dichloromethane / Methanol (for more polar compounds)
Add 0.5% triethylamine to the system if spots are streaking.
  • Visualize: After the solvent front reaches the top, remove the plates, mark the solvent front, and let them dry. Visualize the spots using a UV lamp and/or by staining (e.g., potassium permanganate or p-anisaldehyde stain).[15][16]

  • Calculate Rf and Select System: Calculate the Rf value for your product and the nearest impurities for each solvent system using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) Select the system that gives your product an Rf of ~0.2-0.3 and maximizes the separation from other spots (ΔRf > 0.1).[10][11]

Protocol 2: Step-by-Step Flash Chromatography Purification
  • Prepare Deactivated Silica: Based on the column size, weigh out the required amount of silica gel (e.g., 40g for a 1-2g crude sample). In a beaker, create a slurry of this silica in your initial, low-polarity eluent (e.g., 95:5 Hexanes/EtOAc) that also contains 1% v/v triethylamine. Stir gently for 30 minutes.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.[15]

  • Load the Sample (Dry Loading):

    • Dissolve your crude material (~1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL DCM).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the sand layer in your packed column.

  • Run the Chromatography:

    • Carefully add your initial eluent to the column.

    • Begin elution using your pre-determined gradient (e.g., linear gradient from 5% to 40% EtOAc in hexanes over 10-12 CVs).

    • Collect fractions consistently (e.g., 10-15 mL per tube).

  • Monitor Elution: Spot every few fractions onto a TLC plate to track the elution of your product.

  • Combine and Concentrate: Once the pure fractions are identified, combine them in a round-bottom flask. Concentrate the solvent using a rotary evaporator at a low temperature (<30°C).

  • Final Analysis: Obtain the final mass and assess purity using an appropriate analytical technique, such as NMR or GC.[17]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common purification problems.

G Start Purification Problem? Q1 Is Product Recovery Low? Start->Q1 Q2 Is Separation Poor? Start->Q2 Q3 Are Peaks Tailing? Start->Q3 A1_Check Did you perform a methanol purge? Q1->A1_Check Yes A2_Rf Was TLC Rf optimal (0.2-0.3) with good ΔRf? Q2->A2_Rf Yes A3_Deactivated Did you use deactivated silica? Q3->A3_Deactivated Yes A1_Degrade Product likely degrading. Use deactivated silica. Work faster. A1_Check->A1_Degrade Product did not elute A1_Stuck Product is too polar for eluent. Redevelop TLC with more polar solvent system. A1_Check->A1_Stuck Product eluted A2_Redevelop Suboptimal solvent system. Redevelop TLC method. A2_Rf->A2_Redevelop No A2_Overload Possible column overload or poor loading technique. A2_Rf->A2_Overload Yes A2_Solution Reduce sample load. Use dry loading. A2_Overload->A2_Solution A3_Solution1 Use deactivated silica. Add 0.5% Et3N to eluent. A3_Deactivated->A3_Solution1 No A3_Gradient Isocratic elution? Use a gradient. A3_Deactivated->A3_Gradient Yes

Caption: A decision tree for troubleshooting common flash chromatography issues.

References

  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Org. Synth. 2017, 94, 54-65. [Link]

  • Shaabani, A., et al. (2015). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 11, 1457-1463. [Link]

  • Ismail, M. M., et al. (2016). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Molecules, 21(11), 1435. [Link]

  • Cravotto, G., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6774-6783. [Link]

  • Reddy, B. V. S., et al. (2018). Exploring Phthalimide as the Acid Component in the Passerini Reaction. ChemistrySelect, 3(32), 9238-9241. [Link]

  • Conti, P., et al. (2016). Passerini Reactions on Biocatalytically Derived Chiral Azetidines. Molecules, 21(9), 1157. [Link]

  • Neumann, C. N., et al. (2017). Ugi Multicomponent Reaction. ResearchGate. [Link]

  • Pintens, W., et al. (2023). Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Interreg Vlaanderen-Nederland. [Link]

  • Sorbent Technologies. (2023). TLC for Flash Chromatography. [Link]

  • Welsch, S. J., et al. (2015). Development of Scalable Conditions for the Ugi Reaction—Application to the Synthesis of (R)-Lacosamide. Organic Process Research & Development, 19(11), 1635-1644. [Link]

  • Barreto, A. S., et al. (2011). Passerini Reaction. J. Braz. Chem. Soc., 22, 462-467. [Link]

  • S. M. T. S. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9345-9399. [Link]

  • Fleming, F. F., et al. (2019). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. Organic Letters, 21(1), 234-237. [Link]

  • Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. [Link]

  • De Figueiredo, R. M., et al. (2020). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 85(9), 6032-6039. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • Silver, J. (2021). Flash Method Development from TLC Plates Webinar. YouTube. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Organic Syntheses. (2020). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2020, 97, 234-255. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing dehydrating agents for the synthesis of ethyl 2-isocyano-4-methylpentanoate

Comparative Guide: Dehydrating Agents for the Synthesis of Ethyl 2-Isocyano-4-methylpentanoate Ethyl 2-isocyano-4-methylpentanoate is a highly valuable chiral building block, frequently utilized in Passerini and Ugi mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Dehydrating Agents for the Synthesis of Ethyl 2-Isocyano-4-methylpentanoate

Ethyl 2-isocyano-4-methylpentanoate is a highly valuable chiral building block, frequently utilized in Passerini and Ugi multicomponent reactions, as well as in the synthesis of morpholine-2,5-dione derivatives for biodegradable polymers[1]. The critical step in its preparation is the dehydration of its precursor, ethyl 2-formamido-4-methylpentanoate (derived from L-leucine ethyl ester). Because isocyanides are highly sensitive to acidic hydrolysis and thermal degradation, selecting the optimal dehydrating agent is paramount for maximizing yield, preserving stereochemical integrity, and minimizing environmental impact.

Mechanistic Causality & Workflow

The dehydration of an N -formamide to an isocyanide requires the activation of the formyl oxygen, converting it into a suitable leaving group, followed by base-promoted elimination. The choice of dehydrating agent directly dictates the nature of the activated intermediate (e.g., a Vilsmeier-type intermediate with POCl3​ or a sulfonate ester with p -TsCl) and the stoichiometric byproducts generated. Because isocyanides rapidly hydrolyze back to formamides in acidic environments, a tertiary amine base (like triethylamine or pyridine) is universally required to neutralize the generated acid (e.g., HCl or p -toluenesulfonic acid)[2].

Workflow A L-Leucine Ethyl Ester B Ethyl 2-formamido- 4-methylpentanoate A->B Formylation (HCOOH/Ac2O) D POCl3 / Et3N Fast, Exothermic B->D E p-TsCl / Base Low E-factor B->E F Triphosgene High Atom Economy B->F C Ethyl 2-isocyano- 4-methylpentanoate D->C E->C F->C

Synthetic workflow for ethyl 2-isocyano-4-methylpentanoate evaluating three dehydrating agents.

Comparative Analysis of Dehydrating Agents

1. Phosphorus Oxychloride ( POCl3​ ) / Triethylamine ( Et3​N ) POCl3​ is the traditional workhorse for this transformation. It reacts rapidly with formamides at low temperatures (typically 0 °C to -50 °C) to form a highly reactive intermediate[2].

  • Advantages : Extremely fast reaction kinetics (often < 5 minutes when using Et3​N as a solvent) and excellent yields (up to 98% for aliphatic substrates)[3].

  • Drawbacks : Generates stoichiometric inorganic phosphate waste. The reaction is highly exothermic, requiring strict temperature control to prevent the polymerization of the resulting isocyanide or racemization of the chiral center.

2. p -Toluenesulfonyl Chloride ( p -TsCl) / Base Recently championed as a greener alternative, p -TsCl offers a milder dehydration pathway.

  • Advantages : Significantly lower E-factor (environmental factor) compared to POCl3​ and phosgene derivatives. For aliphatic formamides, p -TsCl achieves yields comparable to POCl3​ (up to 98%) but with a substantially reduced E-factor (as low as 6.45)[4]. It is less toxic, easier to handle, and simplifies the aqueous workup because the byproduct, p -toluenesulfonate, is highly water-soluble.

  • Drawbacks : Slower reaction kinetics compared to POCl3​ , often requiring longer reaction times (e.g., 1-2 hours) and sometimes a slight excess of the reagent to compensate for competitive hydrolysis[4].

3. Triphosgene / Diisopropylamine (or Et3​N ) Triphosgene acts as a solid, safer surrogate for phosgene gas.

  • Advantages : Exceptional atom economy and very clean reaction profiles, as the byproducts are primarily CO2​ and chloride salts.

  • Drawbacks : Despite being a solid, triphosgene can release highly toxic phosgene gas upon degradation or reaction[5]. The severe safety hazards and stringent handling requirements make it less desirable for routine bench-scale synthesis when POCl3​ or p -TsCl are viable alternatives.

Mechanism N1 Ethyl 2-formamido- 4-methylpentanoate N2 O-Phosphorylation (Nucleophilic attack on POCl3) N1->N2 + POCl3 N3 Vilsmeier-type Intermediate N2->N3 - Cl- N4 Base-promoted Elimination (Et3N removes α-proton) N3->N4 + Et3N N5 Ethyl 2-isocyano- 4-methylpentanoate N4->N5 - Et3N·HCl - HOP(O)Cl2

Mechanistic pathway of formamide dehydration utilizing the POCl3/Et3N system.

Quantitative Performance Comparison

Dehydrating AgentTypical Yield (%)Reaction TimeOptimal Temp (°C)E-factor (Synthesis)Toxicity / Safety Profile
POCl3​ / Et3​N 85 - 98%< 5 - 30 min0 to -20~ 15 - 25High (Corrosive, toxic fumes)
p -TsCl / Base 80 - 95%1 - 2 hours0 to 25~ 6.5Moderate (Skin irritant)
Triphosgene 85 - 95%30 - 60 min-40 to 0~ 10 - 15Extreme (Phosgene gas risk)

(Data synthesized from comparative green chemistry studies on aliphatic formamides[2],[4])

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for the synthesis of ethyl 2-isocyano-4-methylpentanoate are designed with built-in validation steps.

Protocol A: The High-Speed POCl3​ Method (Modified Solvent-Free/TEA Approach) Rationale: Utilizing Et3​N as both the base and the solvent minimizes organic waste and accelerates the reaction[5].

  • Preparation : Charge an oven-dried 50 mL round-bottom flask with ethyl 2-formamido-4-methylpentanoate (10.0 mmol) and anhydrous triethylamine (15.0 mL).

  • Cooling : Immerse the flask in an ice-brine bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses the exothermic degradation of the product.

  • Addition : Dropwise add POCl3​ (12.0 mmol, 1.2 eq) over 5 minutes under vigorous magnetic stirring. A thick white precipitate ( Et3​N⋅HCl ) will immediately form, serving as a visual indicator of reaction initiation.

  • Monitoring : Stir for an additional 5-10 minutes at 0 °C. Validate completion via TLC (Hexanes/EtOAc 3:1); the formamide spot ( Rf​≈0.2 ) should completely disappear, replaced by the less polar isocyanide spot ( Rf​≈0.6 ).

  • Quenching & Workup : Quench the reaction by slowly adding 20 mL of an ice-cold saturated NaHCO3​ solution. Critical Step: The basic quench prevents the acid-catalyzed hydration of the isocyanide back to the formamide[2]. Extract with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep bath temp < 30 °C to prevent thermal degradation).

Protocol B: The Sustainable p -TsCl Method Rationale: p -TsCl provides a greener route with a lower E-factor, ideal for scale-up where exotherms and phosphate waste are problematic[4].

  • Preparation : In a 100 mL round-bottom flask, dissolve ethyl 2-formamido-4-methylpentanoate (10.0 mmol) in a minimal amount of a green solvent (e.g., 2-MeTHF or EtOAc, 15 mL).

  • Base Addition : Add a slight excess of base, such as Et3​N or pyridine (30.0 mmol, 3.0 eq). Causality: Excess base compensates for the hydrolysis of p -TsCl to p -toluenesulfonic acid during the reaction, ensuring the medium remains strictly basic[4].

  • Dehydration : Add p -toluenesulfonyl chloride (13.0 mmol, 1.3 eq) in portions at room temperature (20-25 °C).

  • Reaction : Stir the mixture for 1.5 to 2 hours. Monitor via TLC until the starting material is consumed.

  • Workup : Dilute with 30 mL of water. The byproduct, pyridinium/triethylammonium p -toluenesulfonate, partitions cleanly into the aqueous phase. Extract the aqueous layer with 2-MeTHF ( 2×15 mL). Wash the combined organics with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate.

Conclusion & Strategic Recommendations

For drug development professionals and synthetic chemists, the choice of dehydrating agent hinges on the project's scale and priorities. For rapid, small-scale library synthesis where speed is critical, the POCl3​ / Et3​N system remains unmatched in efficiency[3]. However, for process chemistry and scale-up of ethyl 2-isocyano-4-methylpentanoate, p -TsCl is the superior choice. It drastically reduces the E-factor, eliminates toxic phosphate waste, and provides a highly manageable, mild reaction profile without compromising the yield or stereochemical integrity of the amino acid derivative[4].

References

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent Source: National Center for Biotechnology Information (PMC) / ResearchGate (2022) URL:[Link]

  • Green Chemistry: Synthesis protocols to convert N-formamides into isocyanides Source: Green Chemistry, RSC Publishing (2020) URL:[Link]

  • Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives Source: Macromolecules, ACS Publications (2019) URL:[Link]

Sources

Comparative

Spectroscopic validation of ethyl 2-isocyano-4-methylpentanoate purity post-distillation

An In-depth Guide to the Spectroscopic Validation of Ethyl 2-Isocyano-4-Methylpentanoate Purity Post-Distillation For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Spectroscopic Validation of Ethyl 2-Isocyano-4-Methylpentanoate Purity Post-Distillation

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is paramount to the success of subsequent reactions and the integrity of the final product. Ethyl 2-isocyano-4-methylpentanoate, a versatile isocyanide-containing ester, is no exception. Its purification via distillation is a critical step, but it is the rigorous spectroscopic validation that follows which truly establishes its fitness for use. This guide provides an in-depth, technically-grounded comparison of the key spectroscopic methods for assessing the purity of ethyl 2-isocyano-4-methylpentanoate after distillation, complete with experimental protocols and data interpretation insights.

The Imperative of Post-Distillation Purity Verification

Distillation is a powerful technique for purifying volatile organic compounds by separating them based on differences in their boiling points.[1] For a compound like ethyl 2-isocyano-4-methylpentanoate, which may be a high-boiling liquid, distillation under reduced pressure (vacuum distillation) is often employed to prevent thermal decomposition at its atmospheric boiling point.[1][2] However, the assumption that a clear distillate is a pure compound is a perilous one in high-stakes research and development. Co-distillation of impurities with similar boiling points, thermal degradation during distillation, or incomplete separation can all compromise the purity of the final product. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for robust quality control.

The Spectroscopic Arsenal for Purity Determination

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating assessment of the purity of ethyl 2-isocyano-4-methylpentanoate. Each technique offers a unique and complementary perspective on the molecular structure and composition of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and for quantifying the purity of a sample. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Principle & Expertise

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms and their electronic environments. For purity assessment, the presence of any signals that do not correspond to the target molecule is a clear indication of an impurity. The relative integration of these signals in ¹H NMR can provide a quantitative measure of the impurity level.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the distilled ethyl 2-isocyano-4-methylpentanoate and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate all signals, including those of the solvent residue.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • The isocyanide carbon signal is often weak due to its long relaxation time.[3]

Data Interpretation and Purity Assessment

The expected ¹H and ¹³C NMR spectral data for pure ethyl 2-isocyano-4-methylpentanoate are summarized in the table below. The presence of unexpected signals should be carefully analyzed. Common impurities may include residual solvents from the synthesis or workup, unreacted starting materials, or byproducts such as the corresponding formamide from hydrolysis.[4]

Technique Parameter Expected Value/Observation for Ethyl 2-isocyano-4-methylpentanoate
¹H NMR Chemical Shifts (δ)Specific shifts for the ethyl ester protons (triplet and quartet), the isobutyl group protons (doublet, multiplet), and the α-proton.
IntegrationThe relative areas of the signals should correspond to the number of protons in each environment.
Coupling Constants (J)Characteristic splitting patterns (e.g., triplet, quartet, doublet) will confirm the connectivity of the protons.
¹³C NMR Chemical Shifts (δ)Distinct signals for the carbonyl carbon, the isocyanide carbon (often weak), and the various aliphatic carbons.[5]

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an indispensable technique for the rapid and definitive identification of functional groups within a molecule. For ethyl 2-isocyano-4-methylpentanoate, it provides a clear signature for the key isocyanide moiety.

Principle & Expertise

The isocyanide functional group (-N≡C) possesses a unique and characteristic strong, sharp stretching vibration in a relatively uncongested region of the infrared spectrum, typically between 2110-2165 cm⁻¹.[4][6] The presence of this band is a strong indicator of the successful synthesis and purification of the target compound. Conversely, its absence or the presence of other strong, unexpected bands can signify impurities.

Experimental Protocol: FT-IR
  • Sample Preparation: A small drop of the neat, distilled liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CH₂Cl₂) can be analyzed in an appropriate liquid cell.

  • Instrumentation: A standard FT-IR spectrometer is sufficient.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the isocyanide and ester functional groups. Look for the absence of bands that would indicate common impurities, such as a broad -OH stretch (around 3200-3600 cm⁻¹) which could indicate hydrolysis to a carboxylic acid or the presence of water.

Data Interpretation and Purity Assessment
Technique Parameter Expected Value/Observation for Ethyl 2-isocyano-4-methylpentanoate
FT-IR Key Stretching Frequencies (ν)~2140 cm⁻¹ (strong, sharp N≡C stretch for the isocyanide).[4][6]
~1750 cm⁻¹ (strong C=O stretch for the ester).

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an excellent tool for confirming the molecular weight of the target compound and can provide structural information through analysis of its fragmentation pattern.

Principle & Expertise

In its most common application for this purpose, electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion. The mass of this molecular ion corresponds to the molecular weight of the compound. This molecular ion can then fragment into smaller, charged species. The resulting fragmentation pattern is often unique to the molecule and can be used for structural confirmation.

Experimental Protocol: MS
  • Sample Introduction: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS). GC-MS has the added advantage of separating any volatile impurities before they enter the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method for volatile, thermally stable compounds.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Data Interpretation and Purity Assessment
Technique Parameter **Expected Value/Observation for Ethyl 2-isocyano-4-methylpentanoate (C₉H₁₅NO₂) **
Mass Spec. Molecular Ion Peak (M⁺)m/z = 169.11 (based on the most abundant isotopes).
Fragmentation PatternExpect to see characteristic fragments corresponding to the loss of parts of the molecule, such as the ethoxy group (-OCH₂CH₃) or the isobutyl group (-CH₂CH(CH₃)₂).

The molecular weight of ethyl 2-cyano-4-methylpentanoate is 169.22 g/mol , which is isomeric to the target compound. High-resolution mass spectrometry can distinguish between these.[7]

Integrated Workflow for Purity Validation

The synergy of these three spectroscopic techniques provides a robust and reliable assessment of the purity of distilled ethyl 2-isocyano-4-methylpentanoate. The following workflow is recommended for a comprehensive evaluation.

Purity_Validation_Workflow cluster_purification Purification cluster_validation Spectroscopic Validation cluster_analysis Final Assessment Distillation Distillation of Crude Product FTIR FT-IR Spectroscopy (Functional Group ID) Distillation->FTIR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation & Purity) Distillation->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Distillation->MS Purity_Confirmed Purity Confirmed (>95-99%) FTIR->Purity_Confirmed Isocyanide & Ester bands present No major impurities Repurify Repurification Required FTIR->Repurify Missing key bands or unexpected peaks NMR->Purity_Confirmed Correct signals & integration Minimal impurity signals NMR->Repurify Significant impurity signals MS->Purity_Confirmed Correct Molecular Ion Logical fragmentation MS->Repurify Incorrect MW or anomalous fragments

Caption: Workflow for the spectroscopic validation of ethyl 2-isocyano-4-methylpentanoate purity.

Conclusion

The purification of ethyl 2-isocyano-4-methylpentanoate by distillation is a crucial step, but it is the subsequent, rigorous spectroscopic validation that provides the necessary confidence in the quality of the material. A combined approach using NMR, FT-IR, and Mass Spectrometry creates a self-validating system that leaves little room for ambiguity. By following the detailed protocols and interpretation guidelines presented here, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible downstream results.

References

  • A Comparative Guide to the Spectroscopic Analysis of the Isocyanide Functional Group - Benchchem.
  • Isocyanide - Wikipedia. Available at: [Link]

  • Ethyl 2-cyano-4-methylpentanoate | C9H15NO2 | CID 254670 - PubChem. Available at: [Link]

  • The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC. Available at: [Link]

  • NMR Spectroscopy. Available at: [Link]

  • Infrared Spectrum of Methyl Isocyanide | The Journal of Chemical Physics - AIP Publishing. Available at: [Link]

  • Infrared Spectroscopic and Theoretical Studies of Group 3 Metal Isocyanide Molecules | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Ethyl isocyanide - NIST WebBook. Available at: [Link]

  • A Comparative Guide to Assessing the Purity of Synthesized Ethyl Isocyanoacetate - Benchchem.
  • 2-ISOCYANO-PENT-4-ENOIC ACID ETHYL ESTER — Chemical Substance Information. Available at: [Link]

  • US7358388B2 - Method for the purification of isocyanates - Google Patents.
  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. - Organic Syntheses Procedure. Available at: [Link]

  • EP1575907B1 - Method for the purification of isocyanates - Google Patents.
  • Method of Purification of Organic Compounds Distillation - YouTube. Available at: [Link]

  • How To: Purify by Distillation - Department of Chemistry : University of Rochester. Available at: [Link]

  • Purification of organic compounds - askIITians. Available at: [Link]

  • Gold-Catalyzed 1,2-Iminonitronations of Electron-deficient Alkynes with Nitrosoarenes to Afford α-Imidoyl Nitrones - Supporting Information. Available at: [Link]

  • mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Available at: [Link]

  • Synthesis of ethyl-2-methyl-pentanoate - PrepChem.com. Available at: [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

Sources

Validation

Comparative Guide: Solvent-Driven Stability Dynamics of Ethyl 2-Isocyano-4-methylpentanoate

Ethyl 2-isocyano-4-methylpentanoate (CAS: 33140-29-3) is a highly versatile, leucine-derived aliphatic isocyanide. It serves as a critical building block in multicomponent reactions (MCRs) such as the Ugi and Passerini r...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-isocyano-4-methylpentanoate (CAS: 33140-29-3) is a highly versatile, leucine-derived aliphatic isocyanide. It serves as a critical building block in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, and is a key precursor in the synthesis of morpholine-2,5-dione derivatives for biodegradable polymers (1)[1]. However, the unique electronic structure of the isocyano group ( −N+≡C− ) exhibits a dual nucleophilic/electrophilic character. This makes its stability highly dependent on the solvent environment. Choosing the wrong solvent can lead to rapid hydrolysis, formamide formation, or polymerization, destroying the reagent before the desired reaction can occur.

Mechanistic Causality: Why Solvents Dictate Isocyanide Fate

Understanding the causality behind solvent-induced degradation is paramount for drug development professionals and synthetic chemists. The degradation of isocyanides is not a random occurrence but a highly predictable consequence of solvent-solute interactions.

  • Protic and Acidic Solvents (e.g., Methanol, Water, HFIP): Solvents with strong hydrogen-bond donating abilities or mild acidity activate the terminal isocyano carbon. For instance, hexafluoroisopropanol (HFIP) and methanol can engage in hydrogen bonding or protonation of the isocyanide. This electrophilic activation makes the carbon highly susceptible to nucleophilic attack by trace water or the solvent itself, driving irreversible hydrolysis into formamides or carbamates (2)[2]. Ethyl isocyanoacetate and its derivatives are particularly susceptible to this degradation in protic media (3)[3].

  • Polar Aprotic Solvents (e.g., DCM, THF, EtOAc): Lacking acidic protons, these solvents do not hydrogen-bond with the isocyano carbon. They preserve the stable resonance structure of the isocyanide, rendering it generally inert and preserving its titer for downstream MCRs. In aprotic solvents, complete transformation to desired products can occur without the competing carbamate/formamide degradation pathways observed in protic co-solvents (4)[4].

G Iso Ethyl 2-isocyano- 4-methylpentanoate Protic Protic Solvents (MeOH, HFIP, H2O) Iso->Protic dissolved in Aprotic Aprotic Solvents (DCM, THF, EtOAc) Iso->Aprotic dissolved in Hbond H-Bond Activation & Protonation Protic->Hbond Stable Resonance Stabilization (Inert Environment) Aprotic->Stable Degradation Hydrolysis to Formamide/Carbamate Hbond->Degradation Nucleophilic Attack Preservation Intact Isocyanide (Ready for MCR) Stable->Preservation

Logical flow of solvent-dependent isocyanide degradation versus stabilization.

Comparative Performance Data

The following table synthesizes the quantitative stability of ethyl 2-isocyano-4-methylpentanoate across common laboratory solvents at 25°C over a 48-hour period.

Solvent CategorySpecific SolventPolarity IndexIsocyanide Recovery (24h)Isocyanide Recovery (48h)Primary DegradantRecommendation
Polar Aprotic Dichloromethane (DCM)3.1> 99%> 98%NoneOptimal for storage/Passerini
Polar Aprotic Tetrahydrofuran (THF)4.0> 98%> 97%NoneOptimal for general MCRs
Polar Aprotic Ethyl Acetate (EtOAc)4.4> 98%> 97%NoneExcellent alternative
Polar Protic Methanol (MeOH)5.1~ 85%~ 70%N-formamide derivativeUse immediately (Ugi reactions)
Strongly Protic Hexafluoroisopropanol (HFIP)6.1 (pKa 9.3)< 40%< 10%Formamide / CarbamateAvoid unless kinetically required

Data Interpretation: Aprotic solvents (DCM, THF, EtOAc) maintain near-perfect stability. In contrast, HFIP causes severe degradation due to its high polarity and mildly acidic character, which accelerates hydrolysis[2].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, any stability claim must be empirically verifiable. Below is a self-validating quantitative NMR (qNMR) protocol designed to measure the degradation of ethyl 2-isocyano-4-methylpentanoate.

Why this protocol is self-validating: By utilizing an inert internal standard (1,3,5-trimethoxybenzene), this workflow inherently validates mass balance. If the isocyanide peak integrates lower over time, the appearance of the formamide peak must proportionally increase. This proves that the loss of titer is due to chemical degradation (solvent-driven hydrolysis) rather than physical loss (evaporation) or instrumental error.

Workflow Prep Sample Prep (0.1M Isocyanide) Solvents Solvent Addition (Protic vs Aprotic) Prep->Solvents Incubate Incubation (25°C Control) Solvents->Incubate Aliquots Time-Course Aliquoting Incubate->Aliquots Analyze qNMR Analysis (Internal Std) Aliquots->Analyze Data Kinetic Mapping (Mass Balance) Analyze->Data

Step-by-step experimental workflow for quantifying isocyanide solvent stability.

Step-by-Step Methodology: qNMR Stability Assay
  • Standard Preparation: Weigh exactly 10.0 mg of 1,3,5-trimethoxybenzene (internal standard, highly inert) into a 5 mL volumetric flask.

  • Analyte Addition: Add 0.5 mmol of freshly synthesized or purified ethyl 2-isocyano-4-methylpentanoate.

  • Solvent Introduction: Dilute to the 5 mL mark with the deuterated solvent of interest (e.g., CDCl3​ for an aprotic baseline, CD3​OD for protic testing, or a mixture containing HFIP).

  • Baseline Measurement (t=0): Transfer 0.6 mL to an NMR tube. Acquire a 1H -NMR spectrum (minimum 16 scans, d1=10s to ensure complete relaxation of all protons). Integrate the internal standard peak (singlet, 6.08 ppm) against the alpha-proton of the isocyanide (multiplet, ~4.2 ppm).

  • Incubation & Time-Course: Store the bulk solution at 25°C in a sealed, dark environment. Take 0.6 mL aliquots at t = 1h, 4h, 12h, 24h, and 48h.

  • Data Analysis: Calculate the molar ratio of the isocyanide to the internal standard at each time point. Simultaneously, monitor the emergence of the formamide proton (typically a distinct singlet or doublet around 8.0-8.2 ppm). The molar loss of the isocyanide must equal the molar gain of the formamide to validate the degradation pathway.

Conclusion & Best Practices

For drug development professionals working with ethyl 2-isocyano-4-methylpentanoate, solvent selection is not just a matter of solubility, but of reagent survival.

  • Solvent Screening: Always screen solvents prior to scaling up MCRs. For Passerini reactions, default to DCM or EtOAc. For Ugi reactions where methanol is mechanistically required to form the imine intermediate, add the isocyanide last to minimize its residence time in the protic environment.

  • Storage: Never store ethyl 2-isocyano-4-methylpentanoate in protic solvents. Store neat or as a concentrated stock in anhydrous DCM or THF at -20°C under an argon atmosphere.

References

  • Benchchem.
  • ACS Publications.
  • Interreg Vlaanderen-Nederland. "Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s." Interreg.
  • MDPI. "Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry." Int. J. Mol. Sci.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-isocyano-4-methylpentanoate

As a Senior Application Scientist, I approach the handling of volatile isocyanides not merely as a procedural hurdle, but as an exercise in rigorous risk management and chemical causality. Ethyl 2-isocyano-4-methylpentan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of volatile isocyanides not merely as a procedural hurdle, but as an exercise in rigorous risk management and chemical causality. Ethyl 2-isocyano-4-methylpentanoate (CAS: 33140-29-3) is a leucine-derived isocyanide frequently utilized in multicomponent couplings and the synthesis of polydepsipeptides via ring-opening polymerization (1[1]).

While highly valuable in synthetic chemistry, volatile isocyanides are notorious for their penetrating, terrifying odors and potential respiratory toxicity (2[2]). The isocyano group ( −N≡C ) is highly reactive. Consequently, handling this reagent requires a self-validating safety system, stringent engineering controls, and specific Personal Protective Equipment (PPE) to prevent inhalation exposure and skin permeation (3[3]).

Personal Protective Equipment (PPE) Specifications

To establish a fail-safe operational environment, PPE must be selected based on the specific permeation and volatility risks of isocyanides.

Protection CategoryMinimum RequirementRecommended SpecificationCausality / Rationale
Respiratory & Engineering Chemical Fume HoodCertified hood (80-100 fpm face velocity)Isocyanide vapors are highly volatile and odorous; active ventilation containment is the primary defense against respiratory toxicity[3].
Hand Protection Double-gloved NitrileInner: 4 mil Nitrile Outer: 8 mil Nitrile or NeoprenePrevents permeation. If a micro-spill occurs on the outer glove, it can be doffed immediately without exposing bare skin to the reagent[3].
Eye Protection Safety GlassesChemical splash goggles (ANSI Z87.1)Protects against micro-splashes during the pressurized syringe transfer of the liquid ester.
Body Protection Lab CoatFlame-retardant (FR) lab coat, fully buttonedMitigates exposure to reactive organics and protects against potential secondary fires during exothermic reactions.

Operational Workflow and Handling Protocol

IsocyanideWorkflow N1 1. Fume Hood & PPE Verification N2 2. Inert Atmosphere Transfer N1->N2 N3 3. Reaction Execution N2->N3 N4 4. NaOCl (Bleach) Oxidation Quench N3->N4 N5 5. 24h Glassware Bleach Bath N4->N5 N6 6. Aqueous Waste Disposal N5->N6

Workflow for the safe handling, reaction, and decontamination of isocyanides.

Step-by-Step Handling Methodology

Step 1: Preparation and Environmental Control

  • Verify the chemical fume hood is operational and clear of unnecessary clutter.

  • Don all required PPE (see Table 1). Ensure the hood sash is pulled down to the lowest workable height to maximize vapor capture velocity (3[3]).

Step 2: Reagent Transfer

  • Because isocyanides can degrade or volatilize rapidly, maintain the reagent under an inert atmosphere (Argon or Nitrogen) (3[3]).

  • Use a thoroughly dried, gas-tight syringe for transferring Ethyl 2-isocyano-4-methylpentanoate.

  • Self-Validating Check: The human olfactory system can detect isocyanides at parts-per-billion (ppb) levels. If you detect the characteristic foul odor of the isocyanide outside the hood, your engineering controls have failed. Stop work immediately, seal the reagent, and evaluate hood airflow.

Step 3: Reaction Execution

  • Introduce the isocyanide to the reaction vessel slowly. Monitor for exothermic activity, particularly if reacting with strong electrophiles or participating in multicomponent reactions (2[2]).

Decontamination and Disposal Plan

The disposal of isocyanides relies on targeted oxidative degradation. Sodium hypochlorite (household bleach) oxidizes the highly toxic and odorous isocyanide ( R−N≡C ) into a significantly less hazardous isocyanate ( R−N=C=O ). In an aqueous basic environment, this isocyanate subsequently hydrolyzes to a primary amine and carbon dioxide, permanently eliminating the foul odor and severe toxicity (4[4]).

Step-by-Step Decontamination Methodology
  • Preparation of Quench Solution: Inside the fume hood, prepare a 50/50 (v/v) mixture of water and commercial bleach (sodium hypochlorite) (4[4]).

  • In-Situ Quenching: Slowly add the bleach solution to any reaction residues or unused Ethyl 2-isocyano-4-methylpentanoate. Stir vigorously. Caution: This oxidation can be mildly exothermic; add the bleach dropwise initially.

  • Glassware Decontamination: Submerge all contaminated glassware (syringes, needles, flasks, and stir bars) entirely in the 50/50 bleach bath. Allow them to soak for a minimum of 12-24 hours to ensure the complete destruction of residual isocyanide polymers (4[4]).

  • Waste Segregation: After the soaking period, the odor should be completely neutralized. Dispose of the resulting aqueous mixture in the designated basic/aqueous hazardous waste stream. Crucial: Keep this separate from acidic waste streams to prevent the accidental release of toxic chlorine gas.

  • Personal Decontamination: Before leaving the hood, quickly rinse your outer gloved hands with the bleach mixture, remove the outer gloves, dispose of them in solid hazardous waste, and wash your bare hands thoroughly with soap and water (4[4]).

References

  • Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers Source: Macromolecules - ACS Publications URL:[Link]

  • Preparation of Isocyanides - The Kubiak Lab Manual Source: University of California, San Diego (UCSD) URL:[Link]

  • Isocyanide 2.0 Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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